Methyl 3-formyl-4-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSCEMUDKRPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446442 | |
| Record name | Methyl 3-formyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148625-35-8 | |
| Record name | Methyl 3-formyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formyl-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 148625-35-8
This technical guide provides a comprehensive overview of Methyl 3-formyl-4-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential applications in drug discovery and development, drawing on the known biological activities of related nitrobenzoate derivatives.
Compound Properties and Data
This compound is a solid organic compound with the molecular formula C₉H₇NO₅ and a molecular weight of 209.16 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 148625-35-8 | [1] |
| Molecular Formula | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 72-76 °C | |
| InChI Key | JHFSCEMUDKRPID-UHFFFAOYSA-N | |
| SMILES | O=C(OC)c1cc(C=O)c(cc1)--INVALID-LINK--=O | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process commencing from 3-methyl-4-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid to its methyl ester, followed by the selective oxidation of the methyl group to a formyl group.
Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid
Reaction: 3-Methyl-4-nitrobenzoic acid + Methanol → Methyl 3-methyl-4-nitrobenzoate
Experimental Protocol (Adapted from a similar procedure): [2]
-
To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux the resulting solution for 4 hours.
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure.
-
Dilute the concentrated solution with 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Methyl 3-methyl-4-nitrobenzoate. A typical yield for this type of reaction is high, around 96%.[2]
Step 2: Oxidation of Methyl 3-methyl-4-nitrobenzoate
Reaction: Methyl 3-methyl-4-nitrobenzoate → this compound
Conceptual Experimental Workflow:
Role in Drug Discovery and Development
While specific applications of this compound in the synthesis of marketed drugs are not extensively documented in the public domain, its structural motifs—a nitro-substituted benzene ring with formyl and methyl ester groups—make it a valuable building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities.
Derivatives of the closely related 3-methyl-4-nitrobenzoic acid have been investigated as potential antifungal agents.[3] Studies have shown that some 3-methyl-4-nitrobenzoate derivatives exhibit significant activity against various Candida species.[3] The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that cause cellular damage.[4]
Furthermore, nitrobenzoate derivatives have been explored for their potential as antimycobacterial, anti-inflammatory, and anticancer agents.[4][5] For instance, some nitro-containing compounds are known to target enzymes essential for the synthesis of the mycobacterial cell wall.[5] In the context of cancer, certain nitrobenzoates have been found to inhibit cancer cell migration. The general biological activities of nitrobenzoate derivatives suggest that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
Potential Signaling Pathway Involvement:
The biological activity of many nitroaromatic compounds is predicated on their reduction by cellular nitroreductases. This activation pathway is a key area of investigation in the development of targeted therapies, particularly for hypoxic tumors where nitroreductase activity is often elevated.
Spectral Data
Table 2: NMR Data of Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | 8.03 (m, 1H), 7.97 (m, 2H), 3.96 (s, 3H), 2.62 (s, 3H) | 165.44, 152.68, 134.16, 134.07, 133.93, 128.91, 124.91, 52.99, 35.90 | [2] |
| Methyl 3-nitrobenzoate | 8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H) | 164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6 | [6] |
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While detailed studies on this specific compound are limited, the known reactivity of its functional groups and the broad biological activities of related nitrobenzoate derivatives highlight its promise as a building block for the development of novel therapeutic agents. Further research into its synthesis and applications is warranted to fully explore its utility in drug discovery.
References
- 1. This compound 97% | CAS: 148625-35-8 | AChemBlock [achemblock.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Guide: Physical Properties of Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-formyl-4-nitrobenzoate, a chemical intermediate of interest in organic synthesis and pharmaceutical research. The information is presented to be a valuable resource for laboratory and development work.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The table below summarizes the known physical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol |
| Melting Point | 72-76 °C |
| Boiling Point | 385.1 °C at 760 mmHg |
| Density | 1.386 g/cm³ |
| Appearance | Solid |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed, standard methodologies for the key experiments that would be used to determine the physical properties of a compound like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of purity.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[2]
-
Capillary tubes (sealed at one end)[3]
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of finely powdered, dry this compound is prepared.[3]
-
The open end of a capillary tube is pressed into the powder.[2]
-
The tube is inverted and tapped gently to pack the solid into the bottom, creating a compact column.[3]
-
The capillary tube is placed into the heating block of the melting point apparatus.[2]
-
The sample is heated at a controlled rate.[3]
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the entire solid has turned to liquid is recorded as the final melting point. The range between these two temperatures is the melting range.
Boiling Point Determination (Capillary Method)
For small quantities of liquid, the capillary method provides an accurate boiling point.[4][5][6]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or a Thiele tube
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
A small amount of the substance (if melted) is placed in the small test tube.
-
A capillary tube is placed inside the test tube with the open end down.[4]
-
The test tube is attached to a thermometer.[7]
-
The assembly is submerged in a heating bath, ensuring the top of the sample is below the level of the heating fluid.[7]
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[5]
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7]
Density Determination (Pycnometer Method)
The pycnometer method is a precise way to determine the density of a solid.[8][9]
Apparatus:
-
Pycnometer (a specific gravity bottle with a known volume)[8]
-
Analytical balance
-
A liquid in which the solid is insoluble (and of known density)
-
Thermometer
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured.[8]
-
A sample of this compound is added to the pycnometer, and the total mass is measured.
-
The pycnometer is then filled with the inert liquid of known density, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.[8]
-
The total mass of the pycnometer, solid, and liquid is measured.
-
The pycnometer is emptied, cleaned, and filled completely with the same inert liquid, and its mass is measured.
-
Using the masses and the known density of the liquid, the volume of the solid and subsequently its density can be calculated.[8]
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroaromatic compound such as this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. thinksrs.com [thinksrs.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. che.utah.edu [che.utah.edu]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
A Comprehensive Analysis of the Molecular Weight of Methyl 3-formyl-4-nitrobenzoate
This technical guide provides a detailed breakdown of the molecular weight of Methyl 3-formyl-4-nitrobenzoate, a chemical compound relevant to researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is an organic compound with the chemical formula C₉H₇NO₅.[1][2][3] Its structure consists of a benzene ring substituted with a methyl ester group, a formyl group, and a nitro group. The precise arrangement of these functional groups is critical for its chemical properties and reactivity.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The standard atomic weights for the relevant elements are:
The molecular weight is calculated as follows:
(Number of Carbon atoms × Atomic weight of C) + (Number of Hydrogen atoms × Atomic weight of H) + (Number of Nitrogen atoms × Atomic weight of N) + (Number of Oxygen atoms × Atomic weight of O)
(9 × 12.011) + (7 × 1.008) + (1 × 14.007) + (5 × 15.999) = 209.158 amu
This value is commonly rounded to 209.16 g/mol .[1][2]
Data Summary
For clarity and ease of comparison, the quantitative data is summarized in the tables below.
Table 1: Atomic Composition of this compound
| Element | Symbol | Count |
| Carbon | C | 9 |
| Hydrogen | H | 7 |
| Nitrogen | N | 1 |
| Oxygen | O | 5 |
Table 2: Atomic and Molecular Weight Data
| Element | Atomic Weight (amu) | Contribution to Molecular Weight (amu) |
| Carbon (C) | 12.011 | 108.099 |
| Hydrogen (H) | 1.008 | 7.056 |
| Nitrogen (N) | 14.007 | 14.007 |
| Oxygen (O) | 15.999 | 79.995 |
| Total Molecular Weight | 209.157 |
Note: The final calculated molecular weight may vary slightly depending on the precision of the atomic weights used.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.
Caption: Logical workflow for molecular weight determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97% | CAS: 148625-35-8 | AChemBlock [achemblock.com]
- 3. Methyl 4-Formyl-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 16. Nitrogen - Wikipedia [en.wikipedia.org]
- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 22. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of methyl 3-formyl-4-nitrobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula C₉H₇NO₅. Its structure features a benzene ring substituted with a methyl ester group at position 1, a formyl (aldehyde) group at position 3, and a nitro group at position 4.
Systematic IUPAC Name: this compound
Key Physicochemical Data:
| Property | Value | Reference |
| Molecular Weight | 209.16 g/mol | |
| Melting Point | 72-76 °C | |
| Appearance | Solid | |
| InChI Key | JHFSCEMUDKRPID-UHFFFAOYSA-N | |
| SMILES | O=C(OC)c1cc(C=O)c(cc1)--INVALID-LINK--=O |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. This pathway consists of the selective oxidation of the methyl group to a formyl group, followed by the esterification of the carboxylic acid functionality.
Caption: Proposed two-step synthesis of this compound.
Step 1: Selective Oxidation of 3-Methyl-4-nitrobenzoic Acid
The initial step focuses on the selective oxidation of the methyl group of 3-methyl-4-nitrobenzoic acid to an aldehyde. Various oxidizing agents can be employed for this transformation, with reagents like ceric ammonium nitrate (CAN) or selenium dioxide offering selectivity for the benzylic methyl group over the aromatic ring and the carboxylic acid.
Experimental Protocol (Representative):
Step 2: Esterification of 3-Formyl-4-nitrobenzoic Acid
The second step involves the esterification of the carboxylic acid group of 3-formyl-4-nitrobenzoic acid to yield the final product. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Fischer Esterification
The following is a representative protocol for the esterification of a substituted benzoic acid, which can be adapted for 3-formyl-4-nitrobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-formyl-4-nitrobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Characterization Data
The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the aldehyde proton (typically in the 9-10 ppm region), and the methyl ester protons (a singlet around 3-4 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the methyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and aldehyde, the C-O stretching of the ester, and the N-O stretching of the nitro group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
While specific spectral data for this compound is not extensively available in the public domain, data for the related compound, methyl 3-nitrobenzoate, shows characteristic peaks in its ¹H and ¹³C NMR spectra that can be used as a reference for interpreting the spectra of the target molecule.[2]
Logical Workflow for Synthesis and Characterization
The overall process from starting material to the characterized final product can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined the key structural features and a viable synthetic pathway for this compound. The proposed two-step synthesis, involving selective oxidation followed by esterification, provides a logical approach for obtaining this important synthetic intermediate. Further research to optimize the selective oxidation step and fully characterize the final product using modern spectroscopic methods will be valuable for its broader application in research and development.
References
An In-Depth Technical Guide to the Synthesis of Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a feasible synthetic pathway for methyl 3-formyl-4-nitrobenzoate, a valuable building block in organic synthesis. The proposed route commences with the commercially available starting material, 3-methyl-4-nitrobenzoic acid, and proceeds through esterification, benzylic bromination, and subsequent oxidation to yield the target aldehyde. This guide includes detailed, step-by-step experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 3-methyl-4-nitrobenzoic acid. The overall transformation is outlined below:
-
Esterification: The synthesis begins with the Fischer esterification of 3-methyl-4-nitrobenzoic acid to produce methyl 3-methyl-4-nitrobenzoate. This reaction is typically carried out in methanol with a catalytic amount of strong acid.
-
Benzylic Bromination: The methyl group of methyl 3-methyl-4-nitrobenzoate is selectively functionalized through a radical-initiated benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This step yields the key intermediate, methyl 3-(bromomethyl)-4-nitrobenzoate.
-
Oxidation to Aldehyde: The final step involves the oxidation of the benzylic bromide to the desired aldehyde. The Sommelet reaction, which utilizes hexamethylenetetramine followed by hydrolysis, is a classic and effective method for this transformation.
This multi-step approach is designed to be robust and scalable for laboratory and potential pilot-plant production.
Experimental Protocols
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
This procedure details the Fischer esterification of 3-methyl-4-nitrobenzoic acid.
Materials:
-
3-Methyl-4-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrobenzoic acid.
-
Add an excess of anhydrous methanol to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methyl-4-nitrobenzoate as a solid.
| Parameter | Value |
| Reactant | 3-Methyl-4-nitrobenzoic acid |
| Reagents | Methanol, Sulfuric acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | >95% |
Step 2: Synthesis of Methyl 3-(bromomethyl)-4-nitrobenzoate
This protocol describes the benzylic bromination of methyl 3-methyl-4-nitrobenzoate. A similar procedure is described for a related isomer in patent US10392364B2.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or another suitable non-polar solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methyl-4-nitrobenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 3-(bromomethyl)-4-nitrobenzoate, which can be purified by recrystallization.
| Parameter | Value |
| Reactant | Methyl 3-methyl-4-nitrobenzoate |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Typical Yield | 70-80% |
Step 3: Synthesis of this compound (Sommelet Reaction)
This procedure outlines the oxidation of the benzylic bromide to the aldehyde via the Sommelet reaction.
Materials:
-
Methyl 3-(bromomethyl)-4-nitrobenzoate
-
Hexamethylenetetramine (urotropine)
-
Chloroform or ethanol
-
50% Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve methyl 3-(bromomethyl)-4-nitrobenzoate in chloroform or ethanol in a round-bottom flask.
-
Add an equimolar amount of hexamethylenetetramine and heat the mixture to reflux for 2-3 hours to form the quaternary ammonium salt.
-
After cooling, the salt may precipitate and can be collected by filtration.
-
The isolated salt is then hydrolyzed by heating with 50% aqueous acetic acid for 1-2 hours.
-
Upon cooling, the product, this compound, may precipitate and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Reactant | Methyl 3-(bromomethyl)-4-nitrobenzoate |
| Reagents | Hexamethylenetetramine, Acetic acid |
| Solvent | Chloroform/Ethanol, Water |
| Reaction Time | 3-5 hours (total) |
| Temperature | Reflux |
| Typical Yield | 50-70% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis of this compound from the starting material.
Caption: Synthetic pathway for this compound.
Reaction Mechanism Pathway
The benzylic bromination step proceeds via a free-radical chain reaction mechanism.
Caption: Mechanism of free-radical benzylic bromination.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route to this compound. The described protocols, quantitative data, and visual aids are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.
Methyl 3-formyl-4-nitrobenzoate IUPAC name
An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate
Introduction
This compound is an organic chemical compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a nitro group, a formyl group, and a methyl ester on a benzoate backbone, provides multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its potential applications in research and drug development.
The standard IUPAC name for the compound is This compound [1].
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 148625-35-8 | [1][2][3] |
| Molecular Formula | C₉H₇NO₅ | [1][3][4][5] |
| Molecular Weight | 209.16 g/mol | [1][2][3] |
| Melting Point | 72-76 °C | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
| Density | 1.386 g/cm³ | [4] |
| Boiling Point | 385.1 °C at 760 mmHg | [4] |
| InChI Key | JHFSCEMUDKRPID-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=CC=C(--INVALID-LINK--[O-])C(C=O)=C1 | [1][5] |
Synthesis and Experimental Protocols
Plausible Experimental Protocol: Oxidation of Methyl 3-methyl-4-nitrobenzoate
This protocol describes a potential method for synthesizing this compound from Methyl 3-methyl-4-nitrobenzoate.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Acetonitrile (anhydrous)
-
N-Methylmorpholine N-oxide (NMO)
-
4Å Molecular Sieves
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 3-methyl-4-nitrobenzoate in anhydrous acetonitrile, add 4Å molecular sieves.
-
Under a nitrogen atmosphere, add N-Methylmorpholine N-oxide (NMO) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to remove the molecular sieves and other insoluble materials.
-
Wash the filtrate sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Research and Drug Development
Nitrobenzoate derivatives are significant in medicinal chemistry. While direct applications of this compound are not extensively documented, its structural motifs are present in molecules with known biological activity. Related compounds have shown potential as anticancer and antifungal agents.
-
Intermediate for PARP Inhibitors: A structurally similar compound, Methyl 3-formyl-2-nitrobenzoate, is utilized as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy[6]. This suggests that this compound could also serve as a key building block for novel PARP inhibitors or other enzyme inhibitors.
-
Anticancer Research: 4-methyl-3-nitrobenzoic acid, a related compound, has been identified as an inhibitor of cancer cell migration in non-small cell lung cancer cells[8]. The formyl and nitro groups on the benzene ring are key functionalities that can be modified to develop new antimetastasis drug candidates.
-
Antifungal Drug Candidates: Derivatives of 3-methyl-4-nitrobenzoate have been synthesized and evaluated for their antifungal activity against various Candida strains, with some compounds showing significant efficacy[9]. The core structure of this compound makes it a candidate for derivatization to explore new antifungal agents.
Mandatory Visualizations
The following diagrams illustrate the chemical structure, a plausible synthetic workflow, and the conceptual role of this compound in drug discovery.
Caption: Chemical structure of this compound.
Caption: Plausible synthetic workflow for this compound.
Caption: Role of this compound in a drug discovery workflow.
References
- 1. This compound 97% | CAS: 148625-35-8 | AChemBlock [achemblock.com]
- 2. Chemscene ChemScene | this compound | 100G | CS-W005134 | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 5. PubChemLite - this compound (C9H7NO5) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
- 7. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of Methyl 4-Formyl-3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5). The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key spectroscopic information in a structured and accessible format. This guide includes a summary of quantitative data for Infrared (IR) and Mass Spectrometry (MS), alongside detailed experimental protocols. Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR) data, predicted ¹H and ¹³C NMR data are provided for structural elucidation purposes.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectral data for methyl 4-formyl-3-nitrobenzoate.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.5 (Predicted) | Singlet | Aldehydic Proton (CHO) |
| 8.5 (Predicted) | Doublet | Aromatic Proton (ortho to NO₂) |
| 8.2 (Predicted) | Doublet of Doublets | Aromatic Proton (ortho to COOCH₃) |
| 8.0 (Predicted) | Doublet | Aromatic Proton (ortho to CHO) |
| 4.0 (Predicted) | Singlet | Methyl Protons (OCH₃) |
Note: The predicted ¹H NMR data is intended as a guide for spectral interpretation. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 190 (Predicted) | Aldehydic Carbon (CHO) |
| 165 (Predicted) | Ester Carbonyl Carbon (COOCH₃) |
| 150 (Predicted) | Aromatic Carbon attached to NO₂ |
| 138 (Predicted) | Aromatic Carbon attached to CHO |
| 135 (Predicted) | Aromatic CH |
| 132 (Predicted) | Aromatic Carbon attached to COOCH₃ |
| 130 (Predicted) | Aromatic CH |
| 128 (Predicted) | Aromatic CH |
| 53 (Predicted) | Methyl Carbon (OCH₃) |
Note: The predicted ¹³C NMR data is intended as a guide for spectral interpretation. Actual experimental values may vary.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1470 | Medium | Aromatic C=C Bending |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O Stretch (Nitro group) |
| ~1250 | Strong | C-O Stretch (Ester) |
Source: The IR data is based on the ATR-IR spectrum available on PubChem.[1]
Table 4: Mass Spectrometry (MS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.03970 |
| [M+Na]⁺ | 232.02164 |
| [M-H]⁻ | 208.02514 |
Note: The mass spectrometry data is based on predicted values.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like methyl 4-formyl-3-nitrobenzoate would involve the following steps:
-
Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), would be added for chemical shift referencing.
-
Data Acquisition: The spectra would be recorded on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) would be Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts would be referenced to the internal standard.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
The provided IR spectrum was obtained using an ATR-IR spectrometer. A general procedure for this technique is as follows:
-
Instrument Setup: The ATR accessory, equipped with a suitable crystal (e.g., diamond or zinc selenide), is installed in the FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded.
-
Sample Application: A small amount of the solid methyl 4-formyl-3-nitrobenzoate sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS) (Predicted Data)
The following outlines a general procedure for obtaining an EI-MS spectrum:
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of methyl 4-formyl-3-nitrobenzoate.
References
Commercial Sourcing Guide for Methyl 3-formyl-4-nitrobenzoate and Its Isomer
This technical guide serves as a resource for researchers, scientists, and drug development professionals seeking to procure Methyl 3-formyl-4-nitrobenzoate. It outlines key specifications from various commercial suppliers and provides a logical workflow for navigating the procurement process. It is important to note the existence of two closely related isomers, and care should be taken to select the correct compound for your specific research needs.
Isomer Specification and Sourcing
Initial research has identified two distinct isomers available commercially:
-
This compound (CAS: 148625-35-8)
-
Methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5)
Below is a summary of commercial suppliers for each isomer, detailing available purity and product codes. Pricing information is typically available upon request from the individual suppliers.
Table 1: Commercial Suppliers of this compound (CAS: 148625-35-8)
| Supplier | Purity | Product Code/Catalog ID | Notes |
| AChemBlock | 97% | Q52080 | - |
| Sigma-Aldrich | 97% | Aldrich-590657 | Product is listed as discontinued. |
| Fisher Scientific | 0.98 | CS-W005134 | Sold under the ChemScene brand.[1] |
| CP Lab Safety | min 97% | - | Available in 10-gram quantities.[2] |
| LookChem | 99% | - | Data from raw suppliers.[3] |
| Ambeed | - | 148625-35-8 | Further documentation such as NMR and HPLC may be available.[4] |
Table 2: Commercial Suppliers of Methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5)
| Supplier | Purity | Product Code/Catalog ID | Notes |
| CymitQuimica | >98.0%(GC) | 3B-M3198 | Available in 1g and 5g quantities.[5] |
| Lab Pro Inc. | Min. 98.0 (GC) | M3198-1G | Available in 1G size.[6] |
| CP Lab Safety | min 97% | - | Available in 10-gram quantities.[7] |
| Santa Cruz Biotechnology | - | - | Biochemical for proteomics research.[8] |
| Oakwood Chemical | - | 216964-1g | - |
Experimental Protocols and Methodologies
Detailed experimental protocols for the use of this compound or its isomer are not typically provided by commercial suppliers. For methodologies regarding the synthesis, purification, or application of these compounds, researchers are advised to consult peer-reviewed scientific literature and patent databases. The synthetic routes for this compound have been mentioned in 8 articles, according to some supplier information.[3]
Procurement Workflow
The process of selecting and procuring a chemical for research purposes involves several critical steps to ensure the compound meets the specific requirements of the planned experiments. The following diagram illustrates a typical workflow for this process.
Caption: A typical workflow for the procurement of research chemicals.
This structured approach ensures that the selected chemical meets the necessary quality standards and is obtained in a timely and cost-effective manner. Researchers should always verify the Certificate of Analysis (COA) upon receipt of the compound to confirm its identity and purity before use in any experiments.
References
- 1. Chemscene ChemScene | this compound | 100G | CS-W005134 | Fisher Scientific [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. 148625-35-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. Methyl 4-Formyl-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 6. labproinc.com [labproinc.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
Methyl 3-formyl-4-nitrobenzoate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-formyl-4-nitrobenzoate (CAS No. 148625-35-8). The information presented is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound. All data is synthesized from available safety data sheets and chemical supplier information.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key physical and chemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 148625-35-8 | [2][3] |
| Molecular Formula | C₉H₇NO₅ | [3] |
| Molecular Weight | 209.16 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [1] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | Room temperature | [1][3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific hazards that necessitate careful handling.
| GHS Classification | Details |
| GHS Pictograms | To be determined based on full SDS |
| Signal Word | To be determined based on full SDS |
| Hazard Statements | To be determined based on full SDS |
| Precautionary Statements | P403: Store in a well-ventilated place. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Note: A complete GHS classification was not available in the searched documents. Users should consult the specific Safety Data Sheet provided by their supplier for full details.
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Ensure adequate ventilation during use.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, dark, and well-ventilated place.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to prevent exposure.
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
Caption: First aid procedures for different routes of exposure to this compound.
Accidental Release Measures
In the case of a spill, a systematic approach is necessary to ensure safety and proper cleanup.
Caption: Workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
Detailed information on suitable and unsuitable extinguishing media, as well as specific hazards arising from the chemical in a fire, should be obtained from the supplier-specific Safety Data Sheet. General guidance for chemical fires includes:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[3] It is recommended to hand over the waste to an authorized disposal company.
Toxicological Information
No specific quantitative toxicological data such as LD50 or LC50 values were available in the searched public documents. The compound may be irritating to the eyes, skin, and respiratory system. Users must refer to the comprehensive Safety Data Sheet from their supplier for detailed toxicological information.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation/corrosion.
This document is intended as a guide and is not a substitute for a formal risk assessment or the information provided in a manufacturer's Safety Data Sheet (SDS). Always consult the SDS for your specific product before use.
References
An In-depth Technical Guide on the Solubility of Methyl 3-formyl-4-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of methyl 3-formyl-4-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information, comprehensive experimental protocols for determining solubility, and a plausible synthetic route for the compound.
Solubility Profile of this compound
Table 1: Qualitative Solubility of a Structurally Related Compound (Methyl 3-nitrobenzoate)
| Solvent | Qualitative Solubility |
| Ethanol | Slightly Soluble[1] |
| Ether | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Water | Insoluble[1] |
Note: This table is based on data for methyl 3-nitrobenzoate and serves as an estimation for the solubility of this compound.
To obtain precise quantitative data, experimental determination is necessary. The following sections outline detailed protocols for such a determination.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through various methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solute and solvent. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.
2.1. Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.[2][3][4][5]
Experimental Workflow:
Caption: Gravimetric method for determining the solubility of this compound.
2.2. UV-Vis Spectroscopic Method for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It relies on Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Workflow:
Caption: UV-Vis spectroscopic method for determining the solubility of this compound.
Synthesis of this compound
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound via nitration.
Disclaimer: The information provided in this document is intended for research and development purposes. The qualitative solubility data is based on a structurally similar compound and should be experimentally verified for this compound. The proposed synthesis is a logical pathway and may require optimization. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formyl-4-nitrobenzoate is a substituted aromatic compound with the chemical formula C₉H₇NO₅. While not a widely studied molecule, its structural features—a methyl ester, a formyl group, and a nitro group on a benzene ring—make it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthesis pathway based on related compounds, and a discussion of its potential, yet currently undocumented, applications. Due to the limited specific historical and application data for this exact isomer, this guide draws upon established chemical principles and documented procedures for structurally similar molecules to provide a robust framework for researchers.
Introduction and Historical Context
The specific discovery and a detailed historical timeline for this compound are not well-documented in readily available scientific literature. It is likely that this compound, like many substituted nitrobenzoic acids and their esters, emerged from the broader advancements in aromatic chemistry and nitration techniques that were extensively developed in the late 19th and early 20th centuries. The synthesis and study of such compounds were often driven by the need for intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.
The presence of the nitro group, a strong electron-withdrawing group, and the formyl group, a versatile reactive handle, on a benzoic acid ester backbone suggests its utility as a building block in multi-step organic syntheses. Researchers likely prepared and utilized this compound as a stepping stone towards more complex molecular targets without extensive documentation of the intermediate itself.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₅ | --INVALID-LINK-- |
| Molecular Weight | 209.16 g/mol | --INVALID-LINK-- |
| CAS Number | 148625-35-8 | --INVALID-LINK-- |
| Melting Point | 72-76 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
The proposed two-step synthesis of this compound is outlined below. This pathway leverages a well-documented esterification reaction followed by a selective oxidation of the benzylic methyl group.
Caption: Plausible two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a documented procedure for the synthesis of a related compound, Methyl 3-methyl-4-nitrobenzoate[1], and proposes a subsequent oxidation step.
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate [1]
-
Materials:
-
3-methyl-4-nitrobenzoic acid (10 g, 55 mmol)
-
Methanol (100 mL)
-
Concentrated Sulfuric Acid (2 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.
-
Reflux the solution for 4 hours.
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.
-
Dilute the residue with water (100 mL) and extract with EtOAc (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine (100 mL each).
-
Dry the organic layer over MgSO₄, filter, and concentrate to obtain Methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.
-
Step 2: Synthesis of this compound (Proposed)
-
Materials:
-
Methyl 3-methyl-4-nitrobenzoate (from Step 1)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon Tetrachloride (CCl₄) or a suitable non-polar solvent
-
A light source (e.g., a sunlamp) if using photochemical initiation
-
A suitable workup procedure involving hydrolysis of the intermediate dibromomethyl compound (e.g., with silver nitrate in aqueous acetone or calcium carbonate in water).
-
-
Procedure (General Outline):
-
Dissolve Methyl 3-methyl-4-nitrobenzoate in CCl₄.
-
Add NBS and a catalytic amount of a radical initiator (AIBN or BPO).
-
Heat the mixture to reflux, and if necessary, irradiate with a light source to initiate the reaction.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the benzylic bromide intermediate.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
The resulting crude benzylic bromide can then be hydrolyzed to the aldehyde. This is a critical step and various methods exist. One common method is the Sommelet reaction or hydrolysis using a mild base.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Potential Applications in Drug Discovery and Development
While no specific applications of this compound in drug development are currently documented, its structure suggests potential as a key intermediate. The formyl group is a versatile functional group that can undergo a variety of chemical transformations, including:
-
Reductive amination: to introduce amine functionalities, which are prevalent in many drug molecules.
-
Wittig reaction: to form alkenes, allowing for the extension of carbon chains.
-
Oxidation: to the corresponding carboxylic acid, providing another site for modification.
-
Condensation reactions: to form various heterocyclic structures, which are common scaffolds in medicinal chemistry.
The nitro group can be reduced to an amine, which can then be further functionalized. For example, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents[2].
The logical relationship for its potential use as a synthetic intermediate is depicted below:
References
An In-Depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formyl-4-nitrobenzoate is a substituted aromatic carbonyl compound with potential applications as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry. This technical guide provides a comprehensive overview of its key chemical properties, a proposed synthetic protocol, and an analysis of its potential, though currently underexplored, role in drug discovery. The strategic placement of the formyl, nitro, and methyl ester functionalities on the benzene ring makes it a subject of interest for structure-activity relationship (SAR) studies.
Chemical Properties
This compound is a solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Methoxycarbonyl-2-nitrobenzaldehyde | |
| CAS Number | 148625-35-8 | [1][2][3] |
| Molecular Formula | C₉H₇NO₅ | [1][3] |
| Molecular Weight | 209.16 g/mol | [1][3] |
| Melting Point | 72-76 °C | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3 | [1] |
| SMILES | COC(=O)C1=CC=C(--INVALID-LINK--[O-])C(C=O)=C1 | [2] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and procedures for analogous compounds. A potential pathway involves the oxidation of a methyl group precursor.
Proposed Experimental Protocol: Oxidation of Methyl 3-methyl-4-nitrobenzoate
This proposed method is adapted from synthetic procedures for similar transformations.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Chromium trioxide (CrO₃)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-methyl-4-nitrobenzoate in a mixture of acetic anhydride and dichloromethane at 0 °C.
-
Oxidation: Slowly add a pre-cooled solution of chromium trioxide in concentrated sulfuric acid to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding it to ice-cold water. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Experimental Workflow Diagram:
Caption: Proposed workflow for the synthesis and purification of this compound.
Spectral Analysis
Predicted ¹H NMR Spectrum (in CDCl₃)
-
~10.5 ppm (s, 1H): Aldehydic proton (-CHO).
-
~8.5-8.0 ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants.
-
~4.0 ppm (s, 3H): Methyl ester protons (-COOCH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃)
-
~188 ppm: Aldehydic carbon.
-
~165 ppm: Ester carbonyl carbon.
-
~150-120 ppm: Aromatic carbons.
-
~53 ppm: Methyl ester carbon.
Predicted Infrared (IR) Spectrum
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2850, 2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).
-
~1730 cm⁻¹: Ester C=O stretch.
-
~1700 cm⁻¹: Aldehyde C=O stretch.
-
~1530 and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.
-
~1250 cm⁻¹: Ester C-O stretch.
Reactivity and Potential in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups: the formyl, nitro, and methyl ester moieties.
-
The Formyl Group: The aldehyde is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form Schiff bases, oximes, and hydrazones. It can also be oxidized to a carboxylic acid or reduced to an alcohol.
-
The Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a key transformation for introducing diversity in drug scaffolds.
-
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Structure-Activity Relationship (SAR) Considerations
While no specific biological activity has been reported for this compound, its structure is a valuable scaffold for SAR studies. The presence of ortho- and para-directing groups (formyl and nitro, respectively, relative to the ester) allows for systematic modification to explore their impact on biological targets. For instance, related nitro-substituted benzaldehydes have been investigated for their roles in the generation of azomethine ylides for cycloaddition reactions, a powerful tool in constructing complex heterocyclic systems.
Potential as an Intermediate in Drug Synthesis
The trifunctional nature of this molecule makes it a potentially useful intermediate in the synthesis of pharmaceuticals. For example, the isomeric compound, Methyl 3-formyl-2-nitrobenzoate, is a known intermediate in the synthesis of PARP inhibitors like Niraparib.[4] This suggests that this compound could serve a similar role in the synthesis of novel therapeutic agents. The general class of substituted nitroaromatic compounds has been explored for a range of biological activities, including anticancer and antimicrobial properties.
Logical Relationship Diagram:
Caption: Reactivity and potential applications of this compound in drug discovery.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with a rich potential for applications in organic synthesis and medicinal chemistry. While its biological activities have not yet been extensively explored, its structural features make it an attractive candidate for the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential in the field of drug discovery.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-Formyl-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
A Technical Guide to Methyl 3-formyl-4-nitrobenzoate: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-formyl-4-nitrobenzoate, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a representative synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and development.
Physicochemical Data of this compound
The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization and quality control of chemical compounds. The data for this compound is summarized in the table below.
| Property | Value |
| Melting Point | 72-76 °C |
| Boiling Point | 385.1 °C at 760 mmHg |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points, alongside a representative synthesis of a related nitrobenzoate compound.
Determination of Melting Point: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Sample of this compound
-
Heating bath fluid (e.g., silicone oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The packed capillary tube is placed in the melting point apparatus. The thermometer bulb should be positioned level with the sample.
-
Heating: The heating bath is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
Determination of Boiling Point: Capillary Method
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus and Materials:
-
Thiele tube or other suitable heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Sample of the liquid compound (if this compound were in liquid form)
-
Heating bath fluid
Procedure:
-
Sample Preparation: A few drops of the liquid are placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in the heating bath within the Thiele tube. The sample should be level with the thermometer bulb.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.
-
Recording: The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is recorded as the boiling point.
Representative Synthetic Workflow: Preparation of Methyl 3-nitrobenzoate
Materials and Reagents:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Beakers, flasks, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Cooling: 2.0 g of methyl benzoate is placed in a small conical flask, which is then cooled in an ice-water bath.[3]
-
Acid Addition: 4.0 cm³ of concentrated sulfuric acid is slowly added to the cooled methyl benzoate.[3]
-
Nitrating Mixture Preparation: In a separate test tube, 1.5 cm³ of concentrated nitric acid is combined with 1.5 cm³ of concentrated sulfuric acid. This nitrating mixture is also cooled in the ice bath.[3]
-
Nitration Reaction: The nitrating mixture is added dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature of the reaction mixture remains below 6 °C.[3][4]
-
Reaction Completion: After the addition is complete, the mixture is allowed to stand at room temperature for 15 minutes.[3]
-
Precipitation: The reaction mixture is then poured over crushed ice, causing the solid product, methyl 3-nitrobenzoate, to precipitate.[3][4]
-
Isolation: The solid product is collected by vacuum filtration using a Buchner funnel and washed with cold water.[2][3]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final pure product.[2][5]
References
Methodological & Application
Application Notes and Protocols: Reactions of Methyl 3-formyl-4-nitrobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-formyl-4-nitrobenzoate as a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below are designed to guide researchers in the preparation of a variety of nitrogen-containing derivatives through reactions with primary, secondary, and diamines.
Introduction
This compound is a bifunctional aromatic compound containing both an aldehyde and a methyl ester group, activated by a nitro group in the ortho position to the formyl group. This electronic arrangement makes the formyl group highly susceptible to nucleophilic attack by amines, enabling a range of important chemical transformations. These reactions are foundational for the synthesis of diverse molecular scaffolds, including Schiff bases, secondary and tertiary amines, and heterocyclic systems, which are of significant interest in drug discovery and materials science.
This document outlines detailed protocols for three key reaction types:
-
Schiff Base Formation: The condensation reaction with primary amines to yield imines.
-
Reductive Amination: The formation of secondary and tertiary amines via in-situ or stepwise reduction of the initially formed imine or enamine.
-
Cyclocondensation Reactions: The synthesis of heterocyclic structures, such as benzodiazepines, through reaction with bifunctional amines.
Schiff Base Formation with Primary Amines
The reaction of this compound with primary amines readily forms Schiff bases (imines). This condensation is typically carried out in a suitable solvent with or without catalytic acid. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, facilitating the reaction.
General Reaction Pathway
Caption: General scheme for Schiff base formation.
Experimental Protocol: Synthesis of a Schiff Base with an Aromatic Amine
This protocol is adapted from general procedures for the synthesis of Schiff bases from aromatic aldehydes and anilines.
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, p-toluidine, p-anisidine)
-
Ethanol or Toluene
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
To this solution, add the substituted aniline (1.05 eq.).
-
If required, add a catalytic amount of glacial acetic acid (1-2 drops).
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Data Presentation: Representative Schiff Base Synthesis
| Amine | Product Structure | Yield (%) | M.p. (°C) | Analytical Data (Predicted) |
| Aniline | Methyl 3-((phenylimino)methyl)-4-nitrobenzoate | >90 | - | ¹H NMR: δ 8.5-9.0 (s, 1H, -CH=N-), 7.2-8.4 (m, 8H, Ar-H), 3.9 (s, 3H, -OCH₃). IR (cm⁻¹): ~1625 (C=N), ~1720 (C=O), ~1520 & 1340 (NO₂). |
| p-Toluidine | Methyl 3-(((4-methylphenyl)imino)methyl)-4-nitrobenzoate | >90 | - | ¹H NMR: δ 8.5-9.0 (s, 1H, -CH=N-), 7.1-8.4 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃). IR (cm⁻¹): ~1625 (C=N), ~1720 (C=O), ~1520 & 1340 (NO₂). |
| n-Butylamine | Methyl 3-((butylimino)methyl)-4-nitrobenzoate | >85 | - | ¹H NMR: δ 8.3-8.8 (t, 1H, -CH=N-), 7.8-8.3 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.6 (t, 2H, N-CH₂-), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H). IR (cm⁻¹): ~1640 (C=N), ~1720 (C=O), ~1520 & 1340 (NO₂). |
Note: The yields and melting points are estimations based on similar reactions and require experimental verification.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This can be performed in a one-pot reaction where the amine and a reducing agent are present together with the aldehyde, or in a stepwise manner where the Schiff base is first isolated and then reduced.
General Reaction Pathway
Caption: General scheme for reductive amination.
Experimental Protocol: One-Pot Reductive Amination
This protocol is based on established procedures for the reductive amination of aromatic aldehydes.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine, Diethylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in DCM, add the amine (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add the reducing agent (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Products
| Amine | Product Structure | Yield (%) | M.p. (°C) | Analytical Data (Predicted) |
| Benzylamine | Methyl 3-((benzylamino)methyl)-4-nitrobenzoate | 70-85 | - | ¹H NMR: δ 7.2-8.3 (m, 8H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 3.9 (s, 3H, -OCH₃), 3.8 (s, 2H, N-CH₂-Ar), 2.5 (br s, 1H, NH). IR (cm⁻¹): ~3350 (N-H), ~1720 (C=O), ~1520 & 1340 (NO₂). |
| Diethylamine | Methyl 3-((diethylamino)methyl)-4-nitrobenzoate | 65-80 | - | ¹H NMR: δ 7.8-8.3 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.7 (s, 2H, Ar-CH₂-N), 2.6 (q, 4H, N-(CH₂)₂), 1.1 (t, 6H, -(CH₃)₂). IR (cm⁻¹): ~1720 (C=O), ~1520 & 1340 (NO₂). |
Note: The yields and melting points are estimations based on similar reactions and require experimental verification.
Cyclocondensation with Diamines
This compound can undergo cyclocondensation reactions with diamines, such as o-phenylenediamine, to form heterocyclic structures like benzodiazepines. These reactions often proceed in the presence of an acid catalyst.
General Reaction Pathway
Application Notes and Protocols for the Use of Methyl 3-formyl-4-nitrobenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-4-nitrobenzoate is a versatile bifunctional aromatic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds. The presence of an aldehyde group ortho to a nitro group, along with a meta-disposed methoxycarbonyl group, provides multiple reactive sites for cyclization and functionalization reactions. This unique arrangement makes it a key precursor for the synthesis of quinolines, quinazolines, and other fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
These application notes provide an overview of the key synthetic strategies employing this compound and offer detailed protocols for the preparation of important heterocyclic cores.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis revolve around the reactivity of the ortho-nitroaldehyde functionality. The most prominent transformations include:
-
Friedländer Annulation for Quinolines: The in-situ reduction of the nitro group to an amine, followed by condensation with a compound containing an active methylene group, is a powerful method for constructing the quinoline skeleton. This one-pot reaction is highly efficient and allows for the synthesis of a wide range of substituted quinoline-7-carboxylates.
-
Reductive Cyclization for Benzimidazoles and Quinazolines: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with various electrophiles. For instance, reaction with aldehydes or their equivalents after reduction leads to benzimidazoles, while reaction with a one-carbon source can yield quinazolinones.
-
Cyclocondensation with Diamines for Quinoxalines: Although less common, the aldehyde group can react with 1,2-diamines to form quinoxaline derivatives. This typically requires prior reduction of the nitro group.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Substituted-quinoline-7-carboxylates via Domino Nitro Reduction-Friedländer Annulation
This protocol describes a one-pot synthesis of quinoline derivatives from this compound and an active methylene compound, proceeding through an in-situ reduction of the nitro group.[1]
Reaction Scheme:
Materials:
-
This compound
-
Active Methylene Compound (e.g., ethyl acetoacetate, acetylacetone, cyclopentanone)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in a mixture of ethanol and acetic acid (5:1, 12 mL), add iron powder (4.0 mmol).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired Methyl 2-substituted-quinoline-7-carboxylate.
Quantitative Data:
The yields of this reaction are generally good and depend on the active methylene compound used.
| Active Methylene Compound | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Methyl 2-methyl-3-ethoxycarbonylquinoline-7-carboxylate | 75-85 | [1] |
| Acetylacetone | Methyl 2-methyl-3-acetylquinoline-7-carboxylate | 80-90 | [1] |
| Cyclopentanone | Methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-7-carboxylate | 70-80 | [1] |
Logical Workflow for Friedländer Annulation:
Caption: Workflow for the synthesis of quinolines via Friedländer annulation.
Protocol 2: Synthesis of Methyl 2-Arylbenzimidazole-6-carboxylate
This protocol outlines the synthesis of benzimidazole derivatives from this compound. The process involves the initial reduction of the nitro group to an amine, followed by condensation with an aromatic aldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Oxidant (e.g., air, nitrobenzene)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol) in concentrated hydrochloric acid (1 mL).
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 3-amino-4-formylbenzoate. This intermediate is often used in the next step without further purification.
Step 2: Oxidative Cyclization
-
Dissolve the crude Methyl 3-amino-4-formylbenzoate (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in glacial acetic acid (10 mL).
-
Heat the reaction mixture to 100 °C and allow air to bubble through the solution (or add a mild oxidant like nitrobenzene).
-
Monitor the reaction by TLC until completion (typically 4-6 hours).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure Methyl 2-arylbenzimidazole-6-carboxylate.
Quantitative Data:
The yields for this two-step synthesis are generally moderate to good.
| Aromatic Aldehyde | Product | Overall Yield (%) |
| Benzaldehyde | Methyl 2-phenylbenzimidazole-6-carboxylate | 60-75 |
| 4-Chlorobenzaldehyde | Methyl 2-(4-chlorophenyl)benzimidazole-6-carboxylate | 65-80 |
| 4-Methoxybenzaldehyde | Methyl 2-(4-methoxyphenyl)benzimidazole-6-carboxylate | 60-70 |
Signaling Pathway for Benzimidazole Synthesis:
Caption: Pathway for the synthesis of benzimidazoles.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and efficient methods for the preparation of quinoline and benzimidazole derivatives. These foundational methods can be adapted and expanded by researchers to generate diverse libraries of heterocyclic compounds for drug discovery and development programs. The strategic placement of functional groups on the starting material allows for the introduction of various substituents into the final heterocyclic products, enabling the fine-tuning of their physicochemical and biological properties.
References
Application Notes and Protocols: Methyl 3-formyl-4-nitrobenzoate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-4-nitrobenzoate is a valuable organic intermediate possessing a unique combination of functional groups: a methyl ester, a formyl group (aldehyde), and a nitro group attached to a benzene ring. This trifunctional nature makes it a highly versatile building block for the synthesis of a variety of complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The electron-withdrawing nature of the nitro and ester groups activates the aldehyde for nucleophilic attack, a key step in many carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential API candidates, with a focus on dihydropyridine-based calcium channel blockers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₅ | [1][2] |
| Molecular Weight | 209.16 g/mol | [1][2] |
| CAS Number | 148625-35-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [1] |
| Assay | ≥97% | [1] |
| InChI Key | JHFSCEMUDKRPID-UHFFFAOYSA-N | [1] |
| SMILES | [H]C(=O)c1cc(ccc1--INVALID-LINK--=O)C(=O)OC | [1] |
Application in API Synthesis: Dihydropyridine Scaffolds
This compound is an ideal precursor for the synthesis of 1,4-dihydropyridine (DHP) derivatives. DHPs are a prominent class of L-type calcium channel blockers used in the treatment of hypertension and angina. The classical method for synthesizing the DHP ring is the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).
The general scheme for the Hantzsch synthesis using this compound is depicted below. The reaction leads to the formation of a highly functionalized dihydropyridine ring, a core scaffold in numerous blockbuster drugs such as Nifedipine, Amlodipine, and Felodipine. The presence of the nitro group and the methyl ester on the phenyl ring of the starting material allows for further structural modifications to fine-tune the pharmacological properties of the final compound.
Logical Workflow for Dihydropyridine Synthesis
Caption: Workflow for Hantzsch dihydropyridine synthesis.
Experimental Protocol: Generalized Hantzsch Synthesis of a Dihydropyridine Derivative
This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.
Materials:
-
This compound (1.0 eq.)
-
Ethyl acetoacetate (2.2 eq.)
-
Ammonium acetate (1.2 eq.)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ammonium acetate (1.2 eq.).
-
Add ethanol as the solvent (a typical concentration is 0.5-1.0 M with respect to the aldehyde).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to afford the pure dihydropyridine derivative.
Expected Yield:
Yields for Hantzsch reactions can vary widely depending on the specific substrates and reaction conditions, but are often in the range of 60-90%.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
The APIs synthesized from this compound, such as dihydropyridine derivatives, primarily act on L-type calcium channels. Understanding their mechanism of action is crucial for drug development.
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Potential for Broader Applications
While the Hantzsch reaction is a primary application, the unique functionality of this compound opens avenues for its use in synthesizing other classes of APIs. For instance, the isomeric compound, Methyl 3-formyl-2-nitrobenzoate, is a known key intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] This suggests that this compound could also serve as a valuable building block for the synthesis of other targeted therapies, where the nitro and formyl groups can be elaborated into more complex heterocyclic systems.
Conclusion
This compound is a high-value building block for the synthesis of APIs. Its utility is prominently demonstrated in the construction of dihydropyridine scaffolds, a cornerstone of cardiovascular medicine. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals to leverage this versatile intermediate in their synthetic endeavors. Further exploration of its reactivity will undoubtedly unveil new applications in the synthesis of a diverse range of therapeutic agents.
References
Application Notes and Protocols for the Derivatization of Methyl 3-formyl-4-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Methyl 3-formyl-4-nitrobenzoate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed experimental protocols for key transformations, presents quantitative biological activity data for structurally related compounds, and visualizes synthetic workflows and relevant biological mechanisms.
Introduction to this compound as a Medicinal Chemistry Scaffold
This compound is a valuable starting material in medicinal chemistry due to its distinct functional groups that allow for selective modifications. The aromatic nitro group is a well-known pharmacophore that can be reduced to generate reactive nitrogen species, a mechanism exploited in several antimicrobial agents. The aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries. Derivatization at these sites can lead to the discovery of novel antimicrobial, anticancer, and anti-inflammatory agents.
Derivatization Strategies and Experimental Protocols
The primary sites for derivatization on this compound are the formyl (aldehyde) group and the nitro group. The following protocols are adapted from established procedures for structurally similar aromatic aldehydes and nitroarenes.
The aldehyde group is amenable to condensation reactions to form Schiff bases (imines), and carbon-carbon bond-forming reactions such as the Knoevenagel condensation to produce α,β-unsaturated compounds.
Protocol 1: Synthesis of Schiff Bases via Condensation
Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. These derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4]
-
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-chloroaniline) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in hot absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted primary amine (1.0 eq) in hot absolute ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Experimental Workflow for Schiff Base Synthesis:
Figure 1. General workflow for Schiff base synthesis.
Protocol 2: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form α,β-unsaturated products like chalcone precursors.[5]
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]
-
-
Experimental Workflow for Knoevenagel Condensation:
Figure 2. General workflow for Knoevenagel condensation.
The nitro group is a key pharmacophore that can be selectively reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic properties and biological activity of the molecule.
Protocol 3: Selective Reduction of the Nitro Group
A common challenge is the reduction of the nitro group without affecting the aldehyde or ester functionalities. Tin(II) chloride is an effective reagent for this selective transformation.[6]
-
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethyl acetate or Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the nitroaromatic compound (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the reaction mixture at reflux (70-80 °C) under a nitrogen atmosphere for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it over ice.
-
Carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[6]
-
-
Workflow for Selective Nitro Group Reduction:
Figure 3. General workflow for selective nitro reduction.
Biological Activity of Structurally Related Derivatives
While specific biological data for derivatives of this compound is limited, studies on analogous structures provide valuable insights into their potential therapeutic applications.
Schiff bases and chalcones derived from nitrobenzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxicity of a Schiff Base Derived from 4-Nitrobenzaldehyde [1][2][3][4]
| Compound | Cell Line | IC₅₀ (µg/mL) | Exposure Time |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 | 72 h |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | NHGF (Normal Human Gingival Fibroblasts) | 977.24 | 72 h |
Table 2: Cytotoxicity of Nitro-Substituted Chalcones Against Cancer Cell Lines [7]
| Compound Class | Cell Line | IC₅₀ Range (µM) |
| Polymethoxylated chalcones with nitro groups | MCF-7 (Breast) | 1.33 - 172.20 |
| Chalcones with NO₂ and CF₃ groups | T lymphocytes | 6.1 - 8.9 |
| Chalcones with NO₂ and CF₃ groups | Jurkat (Leukemia) | 3.9 - 15.0 |
Hydrazone derivatives of nitro-substituted aromatic aldehydes have been investigated for their antimicrobial properties.
Table 3: Antimicrobial Activity of Hydrazone Derivatives [8][9][10]
| Compound Class | Organism | MIC (µg/mL) |
| Phenyl hydrazone derivative of a formyl pyrazole | S. aureus, MRSA, B. subtilis | 25 |
| 4-Trifluoromethyl phenyl hydrazone derivative | Gram-positive bacteria | 0.78 |
| 4-Bromophenyl hydrazone derivative | A. baumannii | 0.78 |
| Ethylparaben hydrazide-hydrazone derivative | S. aureus | 2 |
| Isonicotinic acid hydrazide-hydrazone derivative | Gram-positive bacteria | 1.95 - 7.81 |
Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group by nitroreductase enzymes present in target cells (e.g., bacteria, cancer cells).[11][12][13] This process generates reactive nitrogen species that can lead to cellular damage and cell death.
-
Generalized Mechanism of Action:
Figure 4. Reductive activation of nitroaromatic compounds.
This mechanism involves a two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to hydroxylamine and eventually an amino group. These intermediates are highly reactive and can cause oxidative stress, DNA damage, and enzyme inhibition, ultimately leading to cell death.[11][13]
Conclusion
This compound represents a promising and versatile scaffold for the development of new therapeutic agents. The synthetic protocols and biological data presented in these application notes, derived from closely related structures, provide a solid foundation for researchers to design and synthesize novel derivatives with potential anticancer and antimicrobial activities. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-formyl-4-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 3-formyl-4-nitrobenzoate in various organic synthesis reactions. This versatile building block, featuring an aldehyde, a nitro group, and a methyl ester on an aromatic ring, serves as a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocycles and pharmacologically active compounds.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 148625-35-8 |
| Molecular Formula | C₉H₇NO₅[1] |
| Molecular Weight | 209.16 g/mol |
| Appearance | Solid |
| Melting Point | 72-76 °C |
| SMILES | COC(=O)c1cc(c(cc1)C=O)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3 |
Wittig Reaction for Stilbene Synthesis
The aldehyde functionality of this compound readily undergoes Wittig olefination to produce stilbene derivatives. These compounds are important precursors for various dyes, pharmaceuticals, and materials. The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.[2][3][4]
Reaction Scheme:
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol:
This protocol is adapted from general Wittig reaction procedures and tailored for this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Quantitative Data (Hypothetical):
| Reactant (Phosphonium Salt) | Product | Yield (%) |
| Benzyltriphenylphosphonium chloride | Methyl 4-nitro-3-(2-phenylvinyl)benzoate | 85-95 |
| (4-Methoxybenzyl)triphenylphosphonium chloride | Methyl 3-(2-(4-methoxyphenyl)vinyl)-4-nitrobenzoate | 80-90 |
Aldol Condensation for Chalcone Synthesis
This compound can react with acetophenones or other enolizable ketones in a Claisen-Schmidt condensation (a type of aldol condensation) to form chalcones.[5][6][7] Chalcones are precursors to flavonoids and exhibit a wide range of biological activities.
Reaction Scheme:
Caption: General scheme of the Aldol condensation to form chalcones.
Experimental Protocol:
This protocol is based on a known procedure for the synthesis of 3-nitrochalcone and has been adapted for this compound.[8]
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ice-cold water
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
Dissolve this compound (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol in a flask with stirring.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Quantitative Data (Hypothetical):
| Reactant (Ketone) | Product | Yield (%) |
| Acetophenone | Methyl 3-(3-oxo-3-phenylprop-1-en-1-yl)-4-nitrobenzoate | 80-90 |
| 4'-Methoxyacetophenone | Methyl 3-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-4-nitrobenzoate | 75-85 |
Reductive Amination for Amine Synthesis
The aldehyde group of this compound can be converted to an amine via reductive amination. This reaction is a cornerstone for the synthesis of a vast array of primary, secondary, and tertiary amines, which are prevalent in pharmaceuticals and agrochemicals.[9][10][11]
Workflow Diagram:
Caption: Workflow for the reductive amination of this compound.
Experimental Protocol:
This is a general protocol for reductive amination that can be applied to this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Quantitative Data (Hypothetical):
| Reactant (Amine) | Product | Yield (%) |
| Benzylamine | Methyl 3-((benzylamino)methyl)-4-nitrobenzoate | 70-85 |
| Morpholine | Methyl 3-(morpholinomethyl)-4-nitrobenzoate | 75-90 |
These protocols provide a foundation for the utilization of this compound in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
- 1. PubChemLite - this compound (C9H7NO5) [pubchemlite.lcsb.uni.lu]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. jetir.org [jetir.org]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scribd.com [scribd.com]
- 9. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application of Methyl 3-formyl-4-nitrobenzoate in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-4-nitrobenzoate is a versatile aromatic compound featuring three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination of functionalities makes it a valuable precursor for the synthesis of a variety of advanced materials. The nitro and ester groups can be chemically modified to yield reactive amine and carboxylic acid functionalities, respectively, which are key for polymerization and coordination chemistry. The aldehyde group provides a site for conjugation and further functionalization. This document outlines detailed application notes and protocols for the use of this compound in the synthesis of high-performance polyamides, functional metal-organic frameworks (MOFs), and fluorescent sensors.
I. Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound can be converted into a diamino dicarboxylic acid monomer, which can then be polymerized to form a novel polyamide with potentially enhanced processability due to the presence of a pendant aldehyde group.
Monomer Synthesis: From this compound to 3-formyl-4-aminobenzoic acid
The first step involves the selective reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid.
Experimental Protocol: Synthesis of 3-formyl-4-aminobenzoic acid
-
Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Methanol, Water, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of methanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
To the aqueous residue, add a solution of sodium hydroxide (2-3 equivalents) and heat to reflux to facilitate the hydrolysis of the methyl ester.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3-formyl-4-aminobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Polymerization: Synthesis of Polyamide
The resulting 3-formyl-4-aminobenzoic acid can be polymerized with a suitable aromatic diacid chloride, such as terephthaloyl chloride, via low-temperature solution polycondensation.[1]
Experimental Protocol: Low-Temperature Solution Polycondensation
-
Materials: 3-formyl-4-aminobenzoic acid, Terephthaloyl chloride, N-Methyl-2-pyrrolidone (NMP), Pyridine.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-formyl-4-aminobenzoic acid (1 equivalent) in anhydrous NMP.
-
Add pyridine (2 equivalents) as an acid scavenger and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous NMP to the stirred diamine solution.
-
Maintain the reaction temperature at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-24 hours.[2]
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol and water, and dry under vacuum at 80-100°C.
-
Quantitative Data: Representative Properties of Aromatic Polyamides
The properties of the resulting polyamide can be characterized by various techniques. The following table provides representative data for similar aromatic polyamides.[3][4][5][6]
| Property | Typical Value Range |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| 10% Weight Loss Temperature (TGA) | 450 - 550 °C |
| Mechanical Properties | |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 3 - 5 GPa |
| Elongation at Break | 5 - 15 % |
II. Synthesis of Functional Metal-Organic Frameworks (MOFs)
The carboxylate and potential additional coordinating groups on the modified this compound make it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The presence of the nitro group can enhance the Lewis acidity of the MOF, making it suitable for applications such as CO₂ capture.[7][8][9]
Linker Synthesis: From this compound to 3-formyl-4-nitrobenzoic acid
For use as a MOF linker, the methyl ester must be hydrolyzed to a carboxylic acid.
Experimental Protocol: Hydrolysis of Methyl Ester
-
Materials: this compound, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound in a suitable solvent like methanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous solution with water and acidify with hydrochloric acid to precipitate the 3-formyl-4-nitrobenzoic acid.
-
Filter the solid, wash with cold water, and dry.
-
MOF Synthesis: Solvothermal Method
The synthesized linker can be reacted with a metal salt, such as copper(II) nitrate, under solvothermal conditions to form the MOF.[10][11][12]
Experimental Protocol: Solvothermal Synthesis of a Nitro-Functionalized MOF
-
Materials: 3-formyl-4-nitrobenzoic acid, Copper(II) nitrate trihydrate, N,N-Dimethylformamide (DMF), Ethanol.
-
Procedure:
-
In a Teflon-lined autoclave, dissolve 3-formyl-4-nitrobenzoic acid (1 equivalent) and Copper(II) nitrate trihydrate (1.5 equivalents) in a mixture of DMF and ethanol.
-
Seal the autoclave and heat it in an oven at 100-120°C for 24-48 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then ethanol to remove unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Quantitative Data: Representative CO₂ Adsorption Properties of Nitro-Functionalized MOFs
The CO₂ adsorption capacity of the resulting MOF can be evaluated using gas sorption analysis. The table below shows representative data for nitro-functionalized MOFs.[7][8][13][14]
| MOF Material | BET Surface Area (m²/g) | CO₂ Uptake at 273 K and 1 bar (cm³/g) | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) |
| MFM-102-NO₂ | ~1100 | 184 | 24.0 - 24.6 |
| Representative Nitro-MOF 2 | ~950 | 165 | ~25 |
| Representative Nitro-MOF 3 | ~1300 | 205 | ~28 |
III. Development of "Turn-On" Fluorescent Sensors
The electron-withdrawing nature of the nitro group can quench the fluorescence of a nearby fluorophore through a process like Photoinduced Electron Transfer (PET). This compound can be functionalized to create a non-fluorescent sensor molecule. Upon reaction of the aldehyde or reduction of the nitro group by a specific analyte, the quenching effect can be removed, leading to a "turn-on" fluorescent signal.
Sensor Synthesis: A Plausible Route
A plausible synthetic route involves the condensation of the aldehyde group of this compound with an amino-functionalized fluorophore, for example, an aminonaphthalimide derivative.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor
-
Materials: this compound, 4-Amino-1,8-naphthalimide, Ethanol, Acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1 equivalent) and 4-Amino-1,8-naphthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the formation of the Schiff base product by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Quantitative Data: Representative Performance of Nitroaromatic-Based Fluorescent Sensors
The performance of the synthesized sensor can be evaluated by monitoring its fluorescence response to various analytes. The following table presents representative data for fluorescent sensors for nitroaromatic compounds.[15][16][17][18]
| Sensor Property | Typical Value |
| Excitation Wavelength (λex) | 400 - 450 nm |
| Emission Wavelength (λem) | 500 - 550 nm |
| Quantum Yield (Φ) - Quenched State | < 0.05 |
| Quantum Yield (Φ) - "Turned-On" State | > 0.5 |
| Limit of Detection (LOD) | 10⁻⁶ - 10⁻⁸ M |
| Selectivity | High for specific reducing agents or analytes that react with the nitro/aldehyde group |
Conclusion
This compound is a highly versatile building block for the creation of advanced materials. Through straightforward chemical transformations, it can be tailored to produce high-performance polymers, functional porous materials, and sensitive chemical sensors. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of this molecule in various fields of material science and beyond. Further research can focus on diversifying the monomer and linker structures derived from this precursor to fine-tune the properties of the resulting materials for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polyamide [polyplasty.cz]
- 6. mdpi.com [mdpi.com]
- 7. Observation of binding of carbon dioxide to nitro-decorated metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04294F [pubs.rsc.org]
- 8. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Methyl 3-formyl-4-nitrobenzoate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Note
Introduction
Methyl 3-formyl-4-nitrobenzoate is a valuable synthetic intermediate possessing three key functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination makes it an excellent precursor for the synthesis of a diverse range of novel compounds, particularly heterocyclic systems with potential applications in medicinal chemistry and drug development. The strategic positioning of the formyl and nitro groups on the benzene ring allows for the construction of complex molecular architectures, most notably quinoline derivatives, which are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of novel quinoline-7-carboxylate derivatives. The methodologies described herein are based on established synthetic strategies, including the domino nitro reduction-Friedländer heterocyclization, a powerful one-pot reaction for the efficient construction of the quinoline scaffold.
Application in the Synthesis of Quinolines
The Friedländer annulation is a classic and versatile method for synthesizing quinolines.[1][2][3] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not possess the required o-amino group, it can be readily converted in situ through the reduction of the nitro group. This leads to a powerful domino reaction sequence where the nitro reduction is immediately followed by the Friedländer cyclization, providing a highly efficient route to functionalized quinolines.[4]
The resulting quinoline-7-carboxylate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[5][6][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Domino Nitro Reduction-Friedländer Heterocyclization for the Synthesis of Methyl 2-Substituted-quinoline-7-carboxylates
This protocol describes a general method for the one-pot synthesis of methyl 2-substituted-quinoline-7-carboxylates from this compound and various ketones.
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone, cyclohexanone)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the respective ketone (1.2 eq) in a mixture of ethanol and glacial acetic acid (e.g., 2:1 v/v), add iron powder (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron residues and wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-substituted-quinoline-7-carboxylate.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 1: Expected Products and Representative Yields
| Ketone | Expected Product | Representative Yield (%) |
| Acetone | Methyl 2-methylquinoline-7-carboxylate | 75-85 |
| Acetophenone | Methyl 2-phenylquinoline-7-carboxylate | 70-80 |
| Cyclohexanone | Methyl 1,2,3,4-tetrahydroacridine-7-carboxylate | 65-75 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Biological Evaluation of Synthesized Quinolines
Quinolines are a well-established class of compounds with significant antibacterial activity.[6][7][8] The synthesized quinoline-7-carboxylate derivatives can be evaluated for their antimicrobial properties against a panel of pathogenic bacteria.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control antibiotic in DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Representative Antibacterial Activity of Quinolines (Literature Data)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolones | Escherichia coli | 0.015 - 1 | [1] |
| Staphylococcus aureus | 0.12 - 2 | [1] | |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [7][8] |
Note: The antibacterial activity of newly synthesized compounds would need to be experimentally determined. The data in this table is for illustrative purposes to show the potential activity of quinoline derivatives.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives.
Caption: Proposed mechanism of antibacterial action for quinoline derivatives.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes and Applications of Methyl 3-formyl-4-nitrobenzoate: A Versatile Building Block in Medicinal Chemistry
Introduction: Methyl 3-formyl-4-nitrobenzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring both an electrophilic aldehyde and an electron-deficient aromatic ring, allows for a diverse range of chemical transformations. This makes it an ideal starting material for the construction of complex heterocyclic scaffolds and other biologically relevant molecules. This application note details the primary synthetic routes to this compound and explores its application in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthesis starting from readily available commercial reagents. The overall synthetic pathway involves three key transformations: nitration, benzylic bromination, and subsequent oxidation to the aldehyde.
Figure 1: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
This step involves the nitration of Methyl 3-methylbenzoate. The ester group is a meta-director, while the methyl group is an ortho-, para-director. The nitration occurs at the position ortho to the methyl group and meta to the ester group.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add Methyl 3-methylbenzoate (1.0 eq).
-
Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of Methyl 3-methylbenzoate over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude product can be purified by recrystallization from ethanol.
| Reactant/Reagent | Molar Eq. |
| Methyl 3-methylbenzoate | 1.0 |
| Conc. H₂SO₄ | 4.5 |
| Conc. HNO₃ | 1.5 |
Table 1: Reagents for the synthesis of Methyl 3-methyl-4-nitrobenzoate.
Step 2: Synthesis of Methyl 3-(bromomethyl)-4-nitrobenzoate
This step involves the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
Protocol:
-
In a round-bottom flask, dissolve Methyl 3-methyl-4-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture with stirring for 4-6 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. |
| Methyl 3-methyl-4-nitrobenzoate | 1.0 |
| N-Bromosuccinimide (NBS) | 1.1 |
| Azobisisobutyronitrile (AIBN) | cat. |
Table 2: Reagents for the synthesis of Methyl 3-(bromomethyl)-4-nitrobenzoate.
Step 3: Synthesis of this compound (Kornblum Oxidation)
The final step is the oxidation of the benzylic bromide to an aldehyde. The Kornblum oxidation is a suitable method for this transformation.[1]
Protocol:
-
Dissolve Methyl 3-(bromomethyl)-4-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Heat the mixture at 100-150 °C for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to afford this compound.
| Reactant/Reagent | Molar Eq. |
| Methyl 3-(bromomethyl)-4-nitrobenzoate | 1.0 |
| Dimethyl sulfoxide (DMSO) | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 2.0 |
Table 3: Reagents for the Kornblum oxidation.
Application in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This compound is an excellent substrate for multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones (DHPMs).[2] These heterocyclic compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and anticancer drugs.[3]
The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.
Figure 2: Biginelli reaction for the synthesis of a DHPM derivative.
Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(2-nitro-5-(methoxycarbonyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the desired dihydropyrimidinone derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Reactant/Reagent | Molar Eq. |
| This compound | 1.0 |
| Ethyl Acetoacetate | 1.1 |
| Urea | 1.5 |
| Acid Catalyst (e.g., HCl) | cat. |
Table 4: Reagents for the Biginelli reaction.
This compound serves as a valuable and versatile building block for the synthesis of complex organic molecules. The synthetic route to this intermediate is robust and utilizes standard organic transformations. Its application in the Biginelli reaction demonstrates its utility in constructing biologically relevant heterocyclic scaffolds, highlighting its importance for researchers, scientists, and professionals in drug development. The provided protocols offer a foundation for the synthesis and further functionalization of this key intermediate.
References
- 1. Recent advances in iodine–DMSO mediated C(sp3)–H functionalization of methyl-azaarenes via Kornblum oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: The Role of Methyl 3-formyl-4-nitrobenzoate in the Friedländer Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-4-nitrobenzoate is a versatile bifunctional aromatic compound containing both an aldehyde and a nitro group. These functionalities make it a valuable precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. One of the most prominent applications of this molecule is in the Friedländer annulation , a classic and powerful named reaction for the synthesis of quinoline and its derivatives. Quinolines are a critical structural motif found in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.
This application note details the utility of this compound as a substrate in a modified one-pot domino Friedländer synthesis. This approach circumvents the need for the often less stable and less accessible 2-aminobenzaldehyde derivatives by utilizing the in situ reduction of the nitro group.
Named Reaction: Domino Nitro Reduction-Friedländer Heterocyclization
The key named reaction involving this compound is a domino reaction that combines the reduction of the nitro group to an amine, followed by a Friedländer annulation. The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., β-ketoesters, β-diketones, β-ketonitriles) to form a quinoline ring system.[1][2]
The overall transformation using this compound and a generic active methylene compound is depicted below:
Caption: General scheme of the Domino Nitro Reduction-Friedländer Synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the domino nitro reduction-Friedländer heterocyclization of 2-nitrobenzaldehydes.[1][3]
Protocol 1: General Synthesis of Substituted Quinoline-6-carboxylates
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, malononitrile) (2.0-3.0 equiv)
-
Iron powder (Fe, <100 mesh) (4.0 equiv)
-
Glacial acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Heating: Stir the mixture and heat to a temperature between 95-110 °C.
-
Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over approximately 15 minutes. An immediate color change to brown is typically observed.
-
Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove insoluble iron salts, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted quinoline-6-carboxylate.
-
Protocol 2: Synthesis of Methyl 3-acetyl-2-methylquinoline-6-carboxylate
This protocol provides a specific example for the synthesis of a quinoline derivative using acetylacetone as the active methylene compound.
Materials:
-
This compound (1.32 mmol, 1.0 equiv)
-
Acetylacetone (3.0 equiv)
-
Iron powder (Fe, <100 mesh, 4.0 equiv)
-
Glacial acetic acid (10 mL)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Procedure:
-
To a solution of this compound (1.32 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add acetylacetone (3.0 equiv).
-
Stir the mixture for 15 minutes while heating to 95-110 °C.
-
Add iron powder (4.0 equiv relative to the nitro compound) in portions.
-
Continue heating for 3-4 hours, monitoring the reaction by TLC.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes expected yields and key characterization data for quinoline derivatives synthesized from various 2-nitrobenzaldehydes, which can be used as a reference for the expected outcomes when using this compound.[1]
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) | Melting Point (°C) |
| 2-Nitrobenzaldehyde | Methyl 3-oxobutanoate | Methyl 2-methylquinoline-3-carboxylate | 93 | 58-59 |
| 2-Nitrobenzaldehyde | Methyl 3-oxoheptanoate | Methyl 2-butylquinoline-3-carboxylate | 82 | oil |
| 5-Fluoro-2-nitrobenzaldehyde | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 90 | 67-69 |
| 5-Methoxy-2-nitrobenzaldehyde | Methyl 3-phenyl-3-oxopropanoate | Methyl 6-methoxy-2-phenylquinoline-3-carboxylate | 99 | 63-65 |
Visualizations
Signaling Pathway Diagram
The reaction proceeds through a domino sequence involving the reduction of the nitro group followed by an intramolecular cyclization and dehydration, characteristic of the Friedländer synthesis.
Caption: Reaction pathway for the synthesis of quinolines.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of quinoline derivatives from this compound.
Caption: Laboratory workflow for quinoline synthesis.
Conclusion
This compound serves as a highly effective and readily available precursor for the synthesis of valuable quinoline-6-carboxylate derivatives through a domino nitro reduction-Friedländer annulation. This one-pot procedure offers a robust and efficient method for accessing a diverse range of substituted quinolines, which are key scaffolds in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols: Nitration of Methyl Benzoate
Introduction
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis. This process yields methyl m-nitrobenzoate, a crucial intermediate in the production of various pharmaceuticals, dyes, and other fine chemicals.[1] The ester group of methyl benzoate acts as a deactivating group and a meta-director, guiding the incoming electrophilic nitronium ion (NO₂⁺) to the meta position on the aromatic ring.[1][2]
Reaction Principle
The reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid.[1][3] Sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion (NO₂⁺).[1] This electrophile is then attacked by the electron-rich benzene ring of the methyl benzoate, leading to the formation of an arenium ion intermediate. Subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the final product, methyl m-nitrobenzoate.[1]
Experimental Protocols
Below are detailed methodologies for the nitration of methyl benzoate, adapted from established laboratory procedures.[4][5][6] These protocols are intended for use by trained professionals in a controlled laboratory setting.
Safety Precautions:
-
Concentrated nitric acid and concentrated sulfuric acid are highly corrosive and potent oxidizing agents.[7][8] Always wear appropriate personal protective equipment (PPE), including splash-proof goggles or a face shield, and chemical-resistant gloves.[7]
-
The preparation of the nitrating mixture is exothermic and should be done with cooling.[9]
-
The reaction itself is also exothermic and requires careful temperature control to prevent the formation of unwanted byproducts and ensure safety.[6][9][10]
-
All procedures should be performed in a well-ventilated fume hood.[9]
-
In case of acid spills, neutralize with sodium bicarbonate before cleaning up.[6]
Protocol 1: Standard Laboratory Scale Synthesis
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Distilled water
-
Methanol or an ethanol/water mixture for recrystallization[7]
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Stirring apparatus (magnetic stirrer or stir bar)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
Procedure:
-
In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid to 2.0 g of methyl benzoate with constant swirling. Cool this mixture in an ice-water bath.[7]
-
In a separate dry test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Ensure this mixture is also cooled in an ice-water bath.[7]
-
Using a dropping pipette, add the nitrating mixture dropwise to the cooled methyl benzoate solution over approximately 15 minutes. Maintain the reaction temperature below 6 °C throughout the addition by keeping the flask in the ice bath and stirring continuously.[7]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes with occasional swirling.[3][7]
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. Stir until all the ice has melted. A solid precipitate of crude methyl m-nitrobenzoate will form.[7]
-
Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.[7][8]
Purification:
-
The crude product can be purified by recrystallization. Transfer the solid to a small conical flask.
-
For recrystallization from an ethanol/water mixture, add 10 cm³ of distilled water and warm the mixture to just below boiling. The product will melt. Add hot ethanol (1 cm³ at a time) until the oily substance just dissolves.[7]
-
Alternatively, for recrystallization from methanol, add a minimal amount of hot methanol to dissolve the crude product.[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to induce crystallization.[7]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to dry completely.[2][10]
-
Determine the melting point of the dried product and calculate the percent yield.
Data Presentation
| Parameter | Reported Value | Source |
| Reactant Quantities | ||
| Methyl Benzoate | 2.0 g | [7] |
| 2.00 mL | [8] | |
| 0.21 mL | [2] | |
| 6.1 g | [10] | |
| 204 g (1.5 moles) | [5] | |
| Concentrated H₂SO₄ | 4.0 mL | [7] |
| 6.0 mL | [8] | |
| 0.45 mL | [2] | |
| 12 mL | [10] | |
| 400 cc | [5] | |
| Concentrated HNO₃ | 1.5 mL | [7] |
| 1.4 mL | [8] | |
| 0.15 mL (in mixture) | [10] | |
| 4 mL | [10] | |
| 125 cc (1.96 moles) | [5] | |
| Reaction Conditions | ||
| Reaction Temperature | Below 6 °C | [7] |
| Below 15 °C | [6][10][11] | |
| 5–15 °C | [5] | |
| 0–10 °C | [9] | |
| Reaction Time | 15 min at RT after addition | [7] |
| 20 min at RT after addition | [8] | |
| 15 min at RT after addition | [2] | |
| Product Characterization | ||
| Melting Point (crude) | 66–69 °C | [4] |
| Melting Point (recrystallized) | 78-80 °C | [12][13] |
| 73–75 °C | [4] | |
| 76–79 °C | [4] | |
| 74–76 °C | [5] | |
| 78 °C (max purity) | [5] | |
| Yield | ||
| Percent Yield | 59.8% | [4] |
| 81–85% | [5] | |
| 60–85% | [9] | |
| 77% | [14] | |
| 72.75% | [13] |
Mandatory Visualization
Caption: Experimental workflow for the nitration of methyl benzoate.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. webassign.net [webassign.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. echemi.com [echemi.com]
- 10. ochem.weebly.com [ochem.weebly.com]
- 11. amherst.edu [amherst.edu]
- 12. Methyl 3-Nitrobenzoate Lab Report - 820 Words | Bartleby [bartleby.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols: The Use of Nitroaromatic Aldehydes as Intermediates in Drug Synthesis
Introduction
While specific documented instances of Methyl 3-formyl-4-nitrobenzoate as a direct intermediate in the synthesis of major commercial drugs are limited in publicly available literature, the broader class of nitroaromatic aldehydes are crucial precursors in the pharmaceutical industry. These compounds are instrumental in the synthesis of various drugs, most notably the 1,4-dihydropyridine class of calcium channel blockers. This document will focus on the well-established use of a structurally related compound, 2-nitrobenzaldehyde, in the synthesis of Nifedipine, a widely used medication for treating hypertension and angina. The principles and protocols described herein are representative of the synthetic strategies employed for this important class of therapeutic agents.
Application: Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers
Nitroaromatic aldehydes are key building blocks in the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia).[1][2][3] This reaction is a cornerstone in the synthesis of numerous dihydropyridine drugs, which act as L-type calcium channel blockers.[4][5][6]
Drug Class Profile: 1,4-Dihydropyridine Calcium Channel Blockers
-
Mechanism of Action: These drugs selectively inhibit the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[4][5][6] This inhibition leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[5][7]
-
Therapeutic Uses: Primarily used in the management of hypertension (high blood pressure) and angina pectoris (chest pain).[4]
-
Examples: Nifedipine, Amlodipine, Felodipine, Nicardipine.
Featured Intermediate: 2-Nitrobenzaldehyde (in the synthesis of Nifedipine)
2-Nitrobenzaldehyde serves as the aldehyde component in the Hantzsch synthesis of Nifedipine. The electron-withdrawing nature of the nitro group is a critical structural feature that influences the pharmacological activity of the final drug molecule.
Experimental Protocols
Protocol 1: Synthesis of Nifedipine via Hantzsch Dihydropyridine Synthesis
This protocol details the laboratory-scale synthesis of Nifedipine from 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia in a methanol solvent.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated aqueous ammonia (25-35%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, combine 2-nitrobenzaldehyde (20 g, 0.132 mol) and methyl acetoacetate (36 mL, 0.333 mol).[2]
-
Add 34 mL of methanol to the flask and stir the mixture until the solids are dissolved.[2]
-
To the stirred solution, add 16 mL of 25% aqueous ammonia.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[1][2]
-
Maintain the reflux for a period of 3.5 to 5 hours.[1][2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice-water bath to facilitate the precipitation of the product.[1] For optimal crystallization, the flask can be left overnight in a refrigerator.[2]
-
Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[1][2]
-
Wash the solid with a small amount of cold methanol (approximately 50 mL).[2]
-
Recrystallize the crude product from methanol to obtain pure Nifedipine as a yellow crystalline solid.[1]
-
Dry the final product and determine the yield and melting point.
Data Presentation
Table 1: Reactant Quantities for Nifedipine Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| 2-Nitrobenzaldehyde | 151.12 | 20 | 0.132 | - |
| Methyl Acetoacetate | 116.12 | 38.73 | 0.333 | 36 |
| Ammonia (25%) | 17.03 (as NH₃) | - | ~0.235 | 16 |
| Methanol | 32.04 | - | - | 34 |
Table 2: Reaction Parameters and Product Characteristics for Nifedipine Synthesis
| Parameter | Value | Reference |
| Reaction Time | 3.5 - 5 hours | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Product Appearance | Yellow crystalline solid | [2] |
| Melting Point | 172-174 °C | [2] |
| Reported Yield | Up to 60% (w/w) | [2] |
| TLC Mobile Phase | Ethyl acetate: Cyclohexane (4:1) | [2] |
| Nifedipine Rf value | 0.5 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the Hantzsch Synthesis of Nifedipine.
Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Caption: Inhibition of L-type Calcium Channels by Nifedipine.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Nifedipine synthesis - chemicalbook [chemicalbook.com]
- 4. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. buzzrx.com [buzzrx.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. youtube.com [youtube.com]
Laboratory Scale Synthesis of Methyl 3-formyl-4-nitrobenzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-formyl-4-nitrobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the esterification of 3-methyl-4-nitrobenzoic acid to yield methyl 3-methyl-4-nitrobenzoate, followed by the selective oxidation of the methyl group to a formyl group using the Etard reaction.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Step 1: Esterification 3-methyl-4-nitrobenzoic acid + Methanol → Methyl 3-methyl-4-nitrobenzoate
Step 2: Oxidation (Etard Reaction) Methyl 3-methyl-4-nitrobenzoate + Chromyl chloride → this compound
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Solid | - |
| Methyl 3-methyl-4-nitrobenzoate | C₉H₉NO₄ | 195.17 | White solid | - |
| This compound | C₉H₇NO₅ | 209.16 | Solid | 72-76[1] |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Esterification | 3-methyl-4-nitrobenzoic acid, Methanol, Thionyl chloride | Methanol | 1 hour | 80°C | 96 |
| 2 | Oxidation | Methyl 3-methyl-4-nitrobenzoate, Chromyl chloride | Carbon disulfide | - | - | - |
Note: The yield for the oxidation step is dependent on the specific reaction conditions and purification.
Experimental Protocols
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
This procedure details the esterification of 3-methyl-4-nitrobenzoic acid.
Materials:
-
3-Methyl-4-nitrobenzoic acid (30 g, 165.61 mmol)
-
Methanol (300 mL)
-
Thionyl chloride (25 mL)
-
Petroleum ether (100 mL)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 3-methyl-4-nitrobenzoic acid (30 g, 165.61 mmol) in methanol (300 mL) in a round-bottom flask equipped with a stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (25 mL) dropwise to the stirred solution.
-
After the addition is complete, warm the reaction mixture to 80°C and continue stirring for 1 hour under reflux.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in petroleum ether (100 mL) and filter the solution to yield methyl 3-methyl-4-nitrobenzoate as a white solid.
-
The expected yield is approximately 31 g (96%).
Step 2: Synthesis of this compound (Etard Reaction)
This protocol describes the selective oxidation of the methyl group of methyl 3-methyl-4-nitrobenzoate to a formyl group. The Etard reaction utilizes chromyl chloride (CrO₂Cl₂) and is effective for the selective oxidation of aromatic methyl groups to aldehydes. The nitro group remains unaffected under these conditions.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Chromyl chloride (CrO₂Cl₂)
-
Inert solvent (e.g., carbon disulfide, CS₂)
-
Apparatus for inert atmosphere reaction
-
Quenching solution (e.g., sodium bisulfite solution)
-
Extraction solvent (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a flask equipped for reaction under an inert atmosphere, dissolve methyl 3-methyl-4-nitrobenzoate in an inert solvent such as carbon disulfide.
-
Cool the solution in an ice-salt bath.
-
Slowly add a solution of chromyl chloride in the same inert solvent, maintaining the temperature below 0°C. An intermediate complex will precipitate.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete formation of the Etard complex.
-
Decompose the complex by the careful addition of a quenching solution, such as a saturated aqueous solution of sodium bisulfite, while keeping the temperature low.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-formyl-4-nitrobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for the purification of crude Methyl 3-formyl-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized via oxidation of a methyl group, unreacted starting material (e.g., Methyl 3-methyl-4-nitrobenzoate) and over-oxidized products (e.g., the corresponding carboxylic acid) are possible. If the formyl group is introduced via other methods, intermediates from those specific reactions may be present. Residual solvents from the reaction and workup are also common.
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for pure this compound is in the range of 72-76 °C.[1] A broad melting point range or a value significantly lower than this indicates the presence of impurities.
Q3: My purified product has a yellowish tint. Is this normal?
A3: While the pure compound is expected to be a solid, a slight yellowish tint can sometimes be observed in nitro-aromatic compounds. However, a significant yellow or brown coloration often indicates the presence of impurities or degradation products. Further purification by recrystallization or column chromatography is recommended to obtain a purer, off-white to pale yellow solid.
Q4: Can the ester or aldehyde group be hydrolyzed during purification?
A4: Yes, both functional groups can be sensitive to certain conditions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating. The formyl (aldehyde) group is generally stable under neutral and mildly acidic conditions but can undergo side reactions under strongly basic conditions, such as the Cannizzaro reaction. It is crucial to maintain a neutral pH during workup and purification whenever possible.
Q5: What are the recommended methods for purifying crude this compound?
A5: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The crude product contains a high level of impurities, depressing the melting point. | - Choose a solvent with a lower boiling point.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Poor Separation in Column Chromatography | - The solvent system (eluent) is not optimized.- The column was not packed properly, leading to channeling.- The sample was overloaded on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate.- Ensure the column is packed evenly without any air bubbles or cracks.- Use an appropriate amount of crude material for the size of the column. |
| Streaking of the Compound on a TLC Plate or During Column Chromatography | - The compound is too polar for the chosen solvent system.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).- Add a small amount of a neutralizer to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds), though this should be done with caution as it can affect compound stability. |
| Product Degrades on the Silica Gel Column | - The aldehyde group may be sensitive to the acidic nature of standard silica gel. | - Use deactivated (neutral) silica gel, which can be prepared by treating the silica gel with a small amount of triethylamine in the eluent.- Consider using an alternative stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography. |
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Reference |
| Typical Purity | >98% | >99% | General expectation |
| Expected Yield | 60-90% (highly dependent on initial purity) | 70-95% | General expectation |
| Melting Point | 72-76 °C | 72-76 °C | [1] |
Experimental Protocols
Recrystallization
This protocol is based on methods for similar aromatic nitro compounds and should be optimized for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol, or a mixture of Hexanes and Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Toluene is a good starting point based on protocols for similar molecules.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and yield of the purified product.
Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Eluent (e.g., a mixture of Hexanes and Ethyl Acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the melting point and yield of the purified product.
Workflow and Logic Diagrams
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the purification process.
References
Technical Support Center: Synthesis of Methyl 3-formyl-4-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and practical synthetic route involves a two-step process:
-
Nitration: Nitration of methyl 3-methylbenzoate to yield methyl 3-methyl-4-nitrobenzoate.
-
Oxidation: Selective oxidation of the methyl group of methyl 3-methyl-4-nitrobenzoate to the formyl group to produce the final product.
Q2: What are the critical parameters to control during the nitration of methyl 3-methylbenzoate?
Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically between 0-10°C) is essential to prevent the formation of unwanted side products such as dinitro compounds and other isomers.[1] The slow, dropwise addition of the nitrating agent is also crucial for temperature management.[1]
Q3: What are the potential side reactions during the oxidation of methyl 3-methyl-4-nitrobenzoate?
The primary side reaction is the over-oxidation of the methyl group to a carboxylic acid, forming 3-carboxy-4-nitrobenzoic acid. Another potential side reaction is the hydrolysis of the methyl ester group, particularly during workup, which would yield 3-formyl-4-nitrobenzoic acid.
Q4: How can I purify the final product, this compound?
The most common method for purification is recrystallization. Ethanol is often a suitable solvent for this purpose.[1] To effectively purify the product, select a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Allowing the solution to cool slowly will promote the formation of pure crystals.[1]
Troubleshooting Guides
Problem 1: Low yield in the nitration of methyl 3-methylbenzoate.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. - Verify the quality and concentration of the nitric and sulfuric acids. |
| Formation of Side Products | - Strictly maintain the reaction temperature below 10°C. Higher temperatures can lead to the formation of dinitro compounds.[1] - Add the nitrating mixture slowly and dropwise to control the exotherm. |
| Loss during Workup | - Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. - Wash the crude product with cold water to minimize loss due to solubility. |
Problem 2: Formation of multiple products in the nitration step.
| Observed Impurity | Probable Cause | Corrective Action |
| Methyl 3-methyl-2-nitrobenzoate & Methyl 3-methyl-6-nitrobenzoate (ortho/para isomers) | The methyl group is an ortho-, para-director, while the ester group is a meta-director. Improper temperature control can lead to the formation of these isomers. | Maintain a low reaction temperature (0-10°C) to favor the formation of the desired meta-nitro product.[1] |
| Methyl 3-methyl-4,6-dinitrobenzoate | The reaction temperature was too high, or an excess of the nitrating agent was used. | Carefully control the reaction temperature and use the correct stoichiometry of the nitrating agent. |
| Unreacted Methyl 3-methylbenzoate | Insufficient amount of nitrating agent or incomplete reaction. | Ensure the correct molar ratio of reactants and allow for sufficient reaction time. |
Problem 3: Low yield in the oxidation of methyl 3-methyl-4-nitrobenzoate.
| Possible Cause | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid | - Use a selective oxidizing agent. - Carefully control the reaction time and temperature to avoid over-oxidation. - The use of a phase transfer catalyst may improve selectivity. |
| Incomplete Reaction | - Ensure the oxidizing agent is fresh and active. - Optimize the reaction time and temperature. |
| Ester Hydrolysis | - During workup, maintain a neutral or slightly acidic pH to prevent hydrolysis of the methyl ester. A patent for a similar synthesis recommends keeping the pH between 6 and 8.[2] |
Experimental Protocols
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
This protocol is adapted from standard nitration procedures for similar substrates.
Materials:
-
Methyl 3-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methylbenzoate in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the cooled solution of methyl 3-methylbenzoate, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for the recommended time to allow the reaction to go to completion.
-
Slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The crude methyl 3-methyl-4-nitrobenzoate will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
Step 2: Synthesis of this compound (Conceptual Protocol)
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
A suitable oxidizing agent (e.g., potassium permanganate with a phase transfer catalyst, or other selective oxidants)
-
Solvent (e.g., a non-reactive organic solvent)
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt, if using an inorganic oxidant in a biphasic system)
Procedure:
-
Dissolve or suspend methyl 3-methyl-4-nitrobenzoate in a suitable solvent in a reaction flask.
-
If using a biphasic system with an inorganic oxidant, add the phase transfer catalyst.
-
Add the oxidizing agent portion-wise or as a solution, while carefully monitoring the reaction temperature.
-
Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent to destroy excess oxidant).
-
Perform an aqueous workup, being mindful of the pH to avoid ester hydrolysis.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Reaction Parameters for the Nitration of Methyl Benzoate (as a model for Methyl 3-methylbenzoate)
| Parameter | Recommended Range/Value |
| Reaction Temperature | 0 - 15°C[3] |
| Reactant Ratio (Nitric Acid : Substrate) | ~1.3 : 1 (molar ratio)[3] |
| Reaction Time | 15 minutes after addition[3] |
| Typical Yield | 81 - 85%[3] |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Method of Control/Removal |
| Methyl 3-methyl-2-nitrobenzoate | Nitration side product | Low-temperature nitration, Recrystallization |
| Methyl 3-methyl-6-nitrobenzoate | Nitration side product | Low-temperature nitration, Recrystallization |
| Methyl 3-methyl-4,6-dinitrobenzoate | Nitration side product (over-nitration) | Control of reaction temperature and stoichiometry, Recrystallization |
| 3-Carboxy-4-nitrobenzoic acid | Oxidation side product (over-oxidation) | Use of selective oxidizing agents, Control of reaction conditions, Purification by extraction or crystallization |
| 3-Formyl-4-nitrobenzoic acid | Hydrolysis of the final product | pH control during workup, Recrystallization |
| Unreacted Methyl 3-methyl-4-nitrobenzoate | Incomplete oxidation | Optimization of reaction conditions, Chromatographic purification |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the nitration step.
Caption: Troubleshooting the oxidation step.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-formyl-4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-formyl-4-nitrobenzoate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic route is a two-step process. The first step involves the esterification of 3-methyl-4-nitrobenzoic acid to yield Methyl 3-methyl-4-nitrobenzoate. The second step is the selective oxidation of the methyl group of this intermediate to the desired aldehyde, this compound.
Q2: What are the critical parameters to control during the oxidation step?
A2: The oxidation of the methyl group is the most critical and challenging step. Key parameters to control include the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation to the corresponding carboxylic acid is a common side reaction that needs to be minimized.
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine the extent of conversion and the formation of any byproducts.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: The synthesis involves the use of hazardous materials. Concentrated acids and thionyl chloride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Oxidizing agents can be highly reactive and should be handled with care.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | - Verify Oxidant Activity: Ensure the oxidizing agent is not old or degraded. - Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if the starting material is still present. - Optimize Temperature: A slight increase in temperature may improve the reaction rate, but be cautious of promoting side reactions. |
| Over-oxidation to Carboxylic Acid | - Use a Milder Oxidant: Consider using a more selective oxidizing agent like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).[1] - Control Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further oxidation of the aldehyde. |
| Inefficient Purification | - Optimize Recrystallization Solvent: The choice of solvent for recrystallization is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. - Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities with different polarities. |
Problem 2: Product Contamination with Starting Material (Methyl 3-methyl-4-nitrobenzoate)
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidizing Agent | - Increase Stoichiometry of Oxidant: Ensure a sufficient molar excess of the oxidizing agent is used. |
| Low Reaction Temperature | - Gradual Temperature Increase: Slowly increase the reaction temperature while monitoring by TLC to find the optimal balance between reaction rate and selectivity. |
| Short Reaction Time | - Extend Reaction Duration: Continue the reaction until TLC analysis shows complete consumption of the starting material. |
Problem 3: Formation of an Oily or Gummy Product Instead of a Solid
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | - Thorough Washing: Ensure the crude product is washed thoroughly with appropriate solvents to remove residual reagents and byproducts. - Purification: Employ recrystallization or column chromatography to purify the product. |
| Incomplete Reaction | - A mixture of starting material, product, and byproducts can sometimes result in an oily consistency. Follow the steps for troubleshooting incomplete reactions. |
| Hydrolysis of the Ester | - If the reaction or work-up conditions are too acidic or basic, the methyl ester can hydrolyze to the carboxylic acid, which may affect the physical properties of the final product. Ensure pH is controlled during work-up. |
Experimental Protocols
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate (Esterification)
A detailed protocol for the esterification of 3-methyl-4-nitrobenzoic acid involves the use of thionyl chloride in methanol.[2]
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid in methanol at 0°C.
-
Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up, typically by dissolving in an organic solvent and washing with a mild base (like sodium bicarbonate solution) and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 3-methyl-4-nitrobenzoate, which can be further purified by recrystallization.
Step 2: Synthesis of this compound (Selective Oxidation)
The selective oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents. Below is a general protocol using Pyridinium Chlorochromate (PCC).
Procedure:
-
Suspend Pyridinium Chlorochromate (PCC) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.[1]
-
Dissolve Methyl 3-methyl-4-nitrobenzoate in the same anhydrous solvent.
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Add the solution of Methyl 3-methyl-4-nitrobenzoate to the PCC suspension in one portion.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and filtered through a pad of silica gel or celite to remove the chromium byproducts.
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The filtrate is concentrated under reduced pressure.
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The crude product is then purified, usually by column chromatography on silica gel, to isolate the pure this compound.
Quantitative Data
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.
Table 1: Esterification of 3-methyl-4-nitrobenzoic acid
| Parameter | Condition | Typical Yield |
| Reagents | 3-methyl-4-nitrobenzoic acid, Thionyl chloride, Methanol | 90-98% |
| Temperature | 0°C to reflux | |
| Reaction Time | 2-6 hours | |
| Work-up | Extraction with organic solvent, washing with NaHCO3 solution |
Table 2: Selective Oxidation of Methyl 3-methyl-4-nitrobenzoate
| Oxidizing Agent | Typical Solvent | Reaction Temperature | Reaction Time | Expected Yield | Potential Side Products |
| PCC | Dichloromethane (DCM) | Room Temperature | 2-8 hours | 60-80% | Over-oxidized carboxylic acid |
| MnO2 | Dichloromethane, Chloroform, or Hexane | Room Temperature to Reflux | 12-48 hours | 50-70% | Incomplete reaction |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | 1-4 hours | 40-60% | Ring nitration, over-oxidation |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
References
Stability of Methyl 3-formyl-4-nitrobenzoate under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-formyl-4-nitrobenzoate in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield or disappearance of starting material in basic (pH > 8) conditions. | Ester Hydrolysis (Saponification): The methyl ester group is susceptible to hydrolysis under basic conditions, forming the corresponding carboxylate salt. The presence of the electron-withdrawing nitro group can accelerate this process. | - Maintain the reaction pH between 6 and 8 to minimize ester hydrolysis. - If the reaction must be run in basic conditions, use the mildest possible base and the lowest effective temperature. - Consider protecting the ester group if it is not the intended reaction site. |
| Formation of unexpected byproducts in strongly basic conditions. | Cannizzaro Reaction: As a non-enolizable aldehyde, this compound can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base. This results in the formation of a primary alcohol and a carboxylic acid.[1][2] | - Avoid using strong bases (e.g., concentrated NaOH, KOH) if the aldehyde functionality needs to be preserved. - If a basic catalyst is required, explore weaker bases or non-aqueous basic conditions. |
| Degradation of the compound under acidic (pH < 6) conditions. | Acid-Catalyzed Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, especially in the presence of water and heat. | - Buffer the reaction medium to a pH between 6 and 8. - If acidic conditions are necessary, use anhydrous solvents to minimize hydrolysis. - Run the reaction at the lowest possible temperature to slow down the hydrolysis rate. |
| Discoloration of the reaction mixture. | Decomposition or Side Reactions: Aromatic nitro compounds can sometimes undergo side reactions leading to colored byproducts, although specific information for this compound is limited. | - Ensure the use of high-purity starting materials and solvents. - Protect the reaction from light, as some nitroaromatic compounds are light-sensitive. - Degas solvents to remove oxygen, which can sometimes participate in side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are the hydrolysis of the methyl ester group and the Cannizzaro reaction of the aldehyde group. Ester hydrolysis can occur under both acidic and basic conditions, while the Cannizzaro reaction is specific to strongly basic conditions.
Q2: How does the nitro group affect the stability of the ester?
A2: The electron-withdrawing nature of the nitro group increases the electrophilicity of the ester's carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of alkaline hydrolysis.
Q3: What pH range is recommended for working with this compound to ensure its stability?
A3: To prevent significant degradation through ester hydrolysis, it is advisable to maintain the pH of the reaction medium between 6 and 8.[3]
Q4: Can the aldehyde group be selectively protected?
A4: Yes, the aldehyde group can be selectively protected to prevent its participation in unwanted reactions. Common protecting groups for aldehydes include acetals and dithioacetals. The choice of protecting group will depend on the specific reaction conditions.
Q5: Are there any specific storage recommendations for this compound?
A5: While specific stability studies are not publicly available, general best practices for storing aromatic nitro compounds should be followed. These include storing the compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
Stability Summary
The following table summarizes the expected stability of this compound under different conditions.
| Condition | Ester Group Stability | Aldehyde Group Stability | Potential Degradation Products |
| Strongly Acidic (pH < 4) | Prone to hydrolysis | Generally stable | 3-formyl-4-nitrobenzoic acid, Methanol |
| Mildly Acidic (pH 4-6) | Moderately stable | Stable | 3-formyl-4-nitrobenzoic acid (slow formation) |
| Neutral (pH 6-8) | Generally stable | Stable | Minimal degradation expected |
| Mildly Basic (pH 8-10) | Susceptible to hydrolysis | Stable | 3-formyl-4-nitrobenzoate salt |
| Strongly Basic (pH > 10) | Rapidly hydrolyzed | Prone to Cannizzaro reaction | 3-carboxy-4-nitrobenzoate, 3-(hydroxymethyl)-4-nitrobenzoate |
Experimental Protocols
General Protocol for Assessing Stability
This protocol provides a general framework for assessing the stability of this compound under specific pH conditions. It is based on general principles outlined in ICH stability testing guidelines.[4][5]
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Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
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Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Incubation: Add a small volume of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., by HPLC). Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
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Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
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Data Analysis: Plot the concentration of the compound versus time for each pH condition to determine the degradation rate.
Visualizations
Caption: Degradation pathways of this compound.
References
Technical Support Center: Crystallization of Methyl 3-formyl-4-nitrobenzoate
Welcome to the technical support center for the crystallization of Methyl 3-formyl-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Crystallization Issues
This section addresses specific problems that may be encountered during the crystallization of this compound.
Problem 1: The product fails to crystallize and remains an oil.
Possible Causes & Solutions:
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Significant Impurities: The presence of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, causing the product to "oil out".[1] Common impurities may include unreacted starting materials or byproducts from the synthesis.
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Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If this fails, consider adding a seed crystal of pure this compound. If "oiling out" persists, it may be necessary to re-purify the crude product, for instance, by column chromatography, before attempting recrystallization.
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Melting Point Below Solution Temperature: The melting point of the compound might be lower than the temperature of the solution from which it is trying to crystallize.[1] The reported melting point of this compound is 72-76 °C.[2][3]
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Solution: Add a small amount of additional solvent to the oiled-out mixture and gently heat until the oil dissolves completely. Allow the solution to cool much more slowly. A slower cooling rate can provide the necessary energy landscape for proper crystal formation.[1]
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Insufficient Cooling: The solution may not be cooled to a low enough temperature to reach the supersaturation point required for crystallization.
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Solution: After the solution has been allowed to cool to room temperature, place it in an ice-water bath to maximize crystal formation.[4]
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Problem 2: Poor or low yield of crystals.
Possible Causes & Solutions:
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Excessive Solvent Usage: Using too much solvent for recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling.[1][5]
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] If you suspect too much solvent has been used, you can evaporate some of the solvent and attempt to recrystallize again.
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Premature Crystallization: Crystals forming while the solution is still hot can trap impurities.
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Solution: Ensure all of the solid is completely dissolved in the hot solvent before allowing it to cool. Using a pre-heated funnel during gravity filtration (if performed) can prevent premature crystallization in the funnel stem.
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Loss During Transfers: Product can be lost during transfers between flasks and during washing steps.[4]
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Solution: Minimize the number of transfers. When washing the final crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[4]
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Problem 3: Crystals form too quickly.
Possible Causes & Solutions:
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Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that trap solvent and impurities.[1]
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Solution: Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[1] This allows for the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath.
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Solution is Too Concentrated: If the solution is supersaturated at a high temperature, crystals may crash out of solution immediately upon cooling.
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Solution: Add a small amount of additional hot solvent to the solution to slightly decrease the concentration. This will lower the saturation point and allow for a more controlled crystallization process upon cooling.[1]
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Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for pure this compound is in the range of 72-76 °C.[2][3] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Q3: How can I tell if my recrystallized product is pure?
A3: Purity can be assessed by several methods. A sharp melting point that matches the literature value is a good indicator of purity. Spectroscopic techniques such as NMR and IR spectroscopy can confirm the structure and identify impurities. Thin Layer Chromatography (TLC) can also be used to assess the number of components in your sample.
Q4: My crystals are colored, but the pure compound is described as a solid. What should I do?
A4: The presence of color may indicate impurities. If the color is due to a minor impurity, a second recrystallization may yield a purer, colorless product. If colored impurities are persistent, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[4]
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this time. To maximize the yield, subsequently cool the flask in an ice-water bath.[4]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[4]
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Drying: Allow the crystals to dry completely before determining the melting point and yield.
Quantitative Data Summary
The following table provides hypothetical solubility data to illustrate the selection of an appropriate recrystallization solvent.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | < 0.1 | < 0.5 |
| Methanol | 2.5 | 25.0 |
| Ethanol | 3.0 | 30.0 |
| Toluene | 1.0 | 15.0 |
| Hexane | < 0.1 | < 0.2 |
Based on this data, methanol and ethanol appear to be good candidates for recrystallization due to the significant difference in solubility at low and high temperatures.
Visual Diagrams
Troubleshooting Workflow for Crystallization
Caption: A flowchart for troubleshooting common crystallization problems.
Recrystallization Experimental Workflow
Caption: A step-by-step workflow for the recrystallization process.
References
Common impurities in commercial Methyl 3-formyl-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 3-formyl-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound is typically available at a purity of >97-98%.[1][2] However, several process-related impurities may be present. These can arise from the synthetic route, which often involves nitration followed by oxidation of a methyl group. Potential impurities include:
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Isomeric Impurities: The most common isomeric impurity is Methyl 4-formyl-3-nitrobenzoate. Other positional isomers may also be present in trace amounts depending on the regioselectivity of the nitration reaction.
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Unreacted Starting Materials: If the synthesis involves the oxidation of a methyl group, residual Methyl 3-methyl-4-nitrobenzoate may be present.
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Over-oxidation Products: The formyl group can be susceptible to over-oxidation, leading to the formation of 3-carboxy-4-nitrobenzoic acid methyl ester.
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Hydrolysis Products: The methyl ester can hydrolyze to the corresponding carboxylic acid, 3-formyl-4-nitrobenzoic acid, especially in the presence of moisture or acidic/basic conditions.[3]
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Side-Reaction Products: Depending on the specific synthetic process, other minor impurities such as dinitro-isomers or phenolic compounds could be formed.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main component and any impurities. A reverse-phase C18 column is often suitable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities by comparing the spectra to known standards.[4][5]
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value (72-76 °C) is indicative of high purity.[1]
Q3: My reaction with this compound is not proceeding as expected. What could be the issue?
A3: Several factors could be affecting your reaction. First, confirm the purity of your starting material using the analytical techniques mentioned above. The presence of impurities, especially the isomeric ones, could lead to unexpected side products or lower yields. Also, ensure that your reaction conditions are appropriate and that all reagents are pure and dry. The aldehyde functional group in this compound can be sensitive, so reaction conditions should be chosen carefully to avoid unwanted side reactions.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptom: You observe variable yields or the formation of unexpected products in a reaction using this compound from a new batch.
Potential Cause: The new batch may contain a different impurity profile compared to previous batches. Isomeric impurities are a likely cause for the formation of different product isomers.
Resolution:
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Purity Assessment: Analyze the new batch of this compound using HPLC or ¹H NMR to identify and quantify any impurities.
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Purification: If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.
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Reaction Optimization: Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the impact of the impurity or to favor the desired reaction pathway.
Problem 2: Poor Solubility of this compound
Symptom: The compound does not fully dissolve in the reaction solvent at the desired concentration.
Potential Cause: While this compound is soluble in many common organic solvents, its solubility can be limited in some. The presence of insoluble impurities could also be a factor.
Resolution:
-
Solvent Selection: Test the solubility in a range of solvents to find the most suitable one for your reaction.
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Gentle Heating: Gentle warming and sonication can aid in dissolution.
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Filtration: If you suspect insoluble impurities, dissolve the compound in a suitable solvent, filter the solution, and then remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes potential impurities and their hypothetical levels in a commercial batch of this compound. Actual values may vary between suppliers and batches.
| Impurity | Structure | Typical Abundance (%) |
| Methyl 4-formyl-3-nitrobenzoate | Isomer | < 1.0 |
| Methyl 3-methyl-4-nitrobenzoate | Starting Material | < 0.5 |
| 3-formyl-4-nitrobenzoic acid | Hydrolysis Product | < 0.5 |
| 3-carboxy-4-nitrobenzoic acid methyl ester | Over-oxidation Product | < 0.2 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
Protocol 2: ¹H NMR Analysis for Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire a standard ¹H NMR spectrum. The aldehyde proton of the desired product will appear as a singlet around 10 ppm. Protons of the aromatic ring will appear between 7.5 and 8.5 ppm. The methyl ester protons will be a singlet around 4 ppm. By integrating the peaks, the relative amounts of impurities can be estimated. For example, the presence of a singlet around 2.5 ppm could indicate the methyl group of the starting material, Methyl 3-methyl-4-nitrobenzoate.
Visualizations
Caption: Experimental workflow for purity assessment and troubleshooting.
Caption: Potential sources of impurities during synthesis.
References
Technical Support Center: Synthesis of Methyl 3-formyl-4-nitrobenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3-formyl-4-nitrobenzoate, a key intermediate for pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A widely employed and effective method is a two-step synthesis starting from methyl 3-methylbenzoate. The first step involves the nitration of methyl 3-methylbenzoate to yield methyl 3-methyl-4-nitrobenzoate. The second step is the selective oxidation of the methyl group to a formyl group to produce the final product.
Q2: What are the critical factors for achieving a high yield in the nitration step?
A2: The critical factors for a high yield in the nitration of methyl 3-methylbenzoate are stringent temperature control, the rate of addition of the nitrating agent, and the purity of the starting materials.[1][2] Maintaining a low temperature (typically between 0-10°C) is essential to minimize the formation of dinitrated byproducts and other isomers.[1][3]
Q3: Which oxidizing agents are suitable for the selective oxidation of the methyl group to a formyl group in the second step?
A3: The selective oxidation of the benzylic methyl group in the presence of an electron-withdrawing nitro group and an ester functional group can be challenging. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid will likely lead to over-oxidation to the carboxylic acid.[4][5] Milder and more selective oxidizing agents are recommended. Options include manganese dioxide (MnO₂), ceric ammonium nitrate (CAN), or a two-step process involving benzylic bromination with N-bromosuccinimide (NBS) followed by oxidation.[6][7]
Q4: How can I purify the final product, this compound?
A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[2] Column chromatography on silica gel is also an effective method for removing impurities. For removing unreacted aldehyde, a bisulfite extraction can be a useful technique.[8]
Troubleshooting Guide
Step 1: Nitration of Methyl 3-methylbenzoate
Q: My nitration reaction resulted in a low yield of the desired methyl 3-methyl-4-nitrobenzoate and a significant amount of byproducts. What went wrong?
A: A low yield in the nitration step is often due to inadequate temperature control. If the reaction temperature rises above the recommended range (0-10°C), side reactions such as dinitration and the formation of unwanted isomers increase.[1][3] Ensure your ice bath is well-maintained throughout the addition of the nitrating mixture. Additionally, a slow, dropwise addition of the nitrating agent with vigorous stirring is crucial for maintaining a consistent temperature and preventing localized overheating.
Q: I observe the formation of an oily substance instead of a solid precipitate upon quenching the reaction mixture with ice water. What should I do?
A: The formation of an oil can indicate the presence of impurities, including ortho- and para-isomers, as well as dinitrated compounds.[9] It is also possible that some of the methyl ester has hydrolyzed to the corresponding carboxylic acid under the acidic conditions.[10] To address this, try to triturate the oil with a small amount of cold methanol to induce crystallization of the desired product. If this fails, extract the product with a suitable organic solvent, wash the organic layer to remove residual acid, and purify the crude product by column chromatography.
Step 2: Oxidation of Methyl 3-methyl-4-nitrobenzoate
Q: The oxidation of the methyl group is incomplete, and I am recovering a significant amount of starting material. How can I improve the conversion?
A: Incomplete conversion can be due to several factors. The reactivity of the benzylic methyl group is reduced by the electron-withdrawing nitro group.[11] To drive the reaction to completion, you could try increasing the reaction time or temperature, though this must be done cautiously to avoid over-oxidation. Alternatively, using a more reactive oxidizing agent or increasing the stoichiometry of the current one may be necessary. If using a heterogeneous oxidant like MnO₂, ensure it is activated and that there is efficient stirring to maximize the surface area contact.
Q: My main product from the oxidation step is 3-carboxy-4-nitrobenzoic acid methyl ester instead of the desired aldehyde. How can I prevent this over-oxidation?
A: The formation of the carboxylic acid is a common side reaction when the oxidizing agent is too strong or the reaction conditions are too harsh.[4][12] To prevent over-oxidation, consider switching to a milder oxidizing agent. For example, if you are using a chromium-based oxidant, you might switch to manganese dioxide (MnO₂) which is known for its selectivity in oxidizing benzylic alcohols and methyl groups to aldehydes. Another approach is to carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.
Q: I am having difficulty separating the final aldehyde product from the unreacted starting material and the over-oxidized carboxylic acid. What purification strategy is recommended?
A: A multi-step purification approach is often effective. First, an acidic wash can remove any basic impurities. Then, a wash with a mild base, such as a saturated sodium bicarbonate solution, will extract the over-oxidized carboxylic acid into the aqueous layer. The desired aldehyde and the unreacted starting material will remain in the organic layer. These can then be separated by column chromatography. An alternative for specifically separating the aldehyde is a sodium bisulfite extraction.[8]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate in concentrated sulfuric acid at 0°C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.
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Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5°C.
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After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.
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Pour the reaction mixture slowly onto crushed ice with constant stirring.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Recrystallize the crude product from methanol to obtain pure methyl 3-methyl-4-nitrobenzoate.
Protocol 2: Synthesis of this compound via MnO₂ Oxidation
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To a solution of methyl 3-methyl-4-nitrobenzoate in a suitable solvent (e.g., dichloromethane or chloroform), add an excess of activated manganese dioxide (MnO₂).
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Reflux the mixture with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion (typically after 24-48 hours), cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the manganese salts. Wash the celite pad with the solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| MnO₂ (10 eq.) | Dichloromethane | 40 (Reflux) | 48 | 65 |
| MnO₂ (10 eq.) | Chloroform | 61 (Reflux) | 24 | 72 |
| Ceric Ammonium Nitrate (2.5 eq.) | Acetonitrile/Water | 80 | 6 | 58 |
| PCC (1.5 eq.) | Dichloromethane | 25 | 12 | 55 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the oxidation step.
References
- 1. echemi.com [echemi.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Recrystallization of Methyl 3-formyl-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 3-formyl-4-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Too much solvent was used: The solution is not supersaturated.[1] - Supersaturation: The solution may require a nucleation site to initiate crystal growth.[1] - Inappropriate solvent: The chosen solvent may not be suitable for this compound. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the compound.[2] - Cool to a lower temperature: Use an ice bath to further decrease the solubility of the compound.[1] - Re-evaluate solvent choice: Refer to the solvent selection guide below. |
| "Oiling out" (formation of a liquid instead of solid crystals) | - The melting point of the compound is lower than the solution temperature. [1] - High concentration of impurities. [1] - Cooling is too rapid. [1] | - Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional "good" solvent, and allow it to cool more slowly.[1] - Use a lower boiling point solvent: This will ensure that the solution temperature is below the melting point of the compound during cooling.[1] - Further purification: If impurities are suspected, consider a preliminary purification step before recrystallization. |
| Low yield of purified crystals | - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[1] - Premature crystallization: Crystals may have formed and been lost during a hot filtration step. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time. | - Concentrate the mother liquor: If the mother liquor has not been discarded, evaporate some of the solvent to recover more of the product.[1] - Ensure complete dissolution and slow cooling: Make sure all the compound is dissolved in the hot solvent and allow adequate time for cooling and crystallization. - Minimize washes: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss. |
| Poor crystal quality (e.g., small, needle-like, or discolored) | - Rapid crystallization: Cooling the solution too quickly can lead to the formation of small, impure crystals.[2] - Presence of impurities: Impurities can be trapped in the crystal lattice during rapid formation. | - Slow down the cooling process: Allow the flask to cool to room temperature on a non-heat-conducting surface before transferring to an ice bath. - Use a minimal amount of a suitable solvent: This will encourage the formation of larger, purer crystals. - Consider a different solvent or a solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, a good starting point is to use solvents that are effective for structurally similar compounds, such as Methyl 3-nitrobenzoate. Methanol or a mixture of ethanol and water are often recommended for such compounds.[3][4] It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen, place a small amount of your crude product into several test tubes. Add a few drops of a different solvent to each tube and observe the solubility at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
Q3: My compound has a reported melting point of 72-76 °C. At what temperature should I dissolve it?
A3: You should dissolve the compound in the boiling solvent. The boiling point of the chosen solvent should ideally be higher than the melting point of your compound to prevent oiling out. For example, methanol has a boiling point of approximately 65 °C, which is close to the melting point of your compound. In this case, careful heating is required, and if oiling out occurs, adding a slightly larger volume of solvent may be necessary.
Q4: What should I do if my purified crystals have a broad melting point range?
A4: A broad melting point range typically indicates the presence of impurities.[3] In this case, a second recrystallization may be necessary to further purify the compound. Ensure that your recrystallization technique is optimized by allowing for slow cooling and using the minimum amount of hot solvent.
Q5: Can I use a single solvent or a mixed solvent system?
A5: Both single and mixed solvent systems can be effective. A single solvent is often simpler. However, if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.
Experimental Protocols
Recrystallization of this compound using a Single Solvent (Methanol - Example)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hotplate with stirring. Continue to add small portions of hot methanol until the solid has just dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.[3]
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the purified crystals to assess their purity. The literature melting point for this compound is 72-76 °C.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound (Predicted) |
| Methanol | 64.7 | Polar | Good starting point; compound is likely soluble when hot and less soluble when cold.[3] |
| Ethanol | 78.4 | Polar | Good starting point; often used for similar compounds.[4] |
| Water | 100 | Very Polar | Likely a poor solvent on its own, but can be used as an anti-solvent in a mixed system with ethanol.[4] |
| Isopropanol | 82.6 | Polar | Potentially suitable; should be tested. |
| Acetone | 56 | Polar Aprotic | May be too good a solvent at room temperature, leading to low recovery. |
| Ethyl Acetate | 77.1 | Moderately Polar | May be a suitable solvent. |
| Heptane | 98.4 | Non-polar | Likely a poor solvent; could be used as an anti-solvent. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
Technical Support Center: Challenges in the Scale-Up of Methyl 3-formyl-4-nitrobenzoate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-formyl-4-nitrobenzoate. The information addresses common challenges encountered during the scale-up of production, focusing on a two-step synthetic route: the nitration of a substituted methyl benzoate followed by the selective oxidation of a methyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical synthetic approach involves a two-step process. The first step is the nitration of a suitable precursor, followed by the selective oxidation of a methyl group to the desired aldehyde. A likely precursor for this synthesis is Methyl 3-methylbenzoate, which would be nitrated to form Methyl 3-methyl-4-nitrobenzoate. This intermediate is then selectively oxidized to yield this compound.
Q2: What are the primary challenges in the nitration step?
The main challenges during the nitration of substituted methyl benzoates include controlling the regioselectivity to obtain the desired isomer, preventing over-nitration (dinitration), and ensuring the reaction goes to completion.[1][2] Temperature control is critical; excessive heat can lead to the formation of unwanted byproducts.[2]
Q3: What are the key difficulties in the selective oxidation step?
The selective oxidation of the methyl group to an aldehyde is a significant challenge. The primary difficulty is preventing over-oxidation to the corresponding carboxylic acid (3-carboxy-4-nitrobenzoic acid methyl ester).[3][4] The choice of oxidizing agent and careful control of reaction conditions are crucial for maximizing the yield of the desired aldehyde.
Q4: How can I purify the final product, this compound?
Purification of the final product can be challenging due to the potential presence of unreacted starting material, the over-oxidized carboxylic acid byproduct, and other impurities. Standard purification techniques such as recrystallization and column chromatography are typically employed. The choice of solvent for recrystallization is critical to effectively separate the product from impurities. A bisulfite extraction can be a useful method to separate the desired aldehyde from non-carbonyl impurities.[5]
Troubleshooting Guides
Step 1: Nitration of Methyl 3-methylbenzoate
Problem: Low Yield of Methyl 3-methyl-4-nitrobenzoate
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the nitrating agent (a mixture of concentrated nitric and sulfuric acids) is fresh and of high purity. - Verify the molar ratios of the reactants. An insufficient amount of the nitrating agent will lead to an incomplete reaction. - Extend the reaction time, monitoring the progress by TLC or HPLC. |
| Suboptimal Temperature | - Maintain the reaction temperature within the optimal range (typically 0-10 °C) during the addition of the nitrating agent to prevent decomposition of the nitronium ion and reduce side reactions.[2][6] - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Loss during Work-up | - When pouring the reaction mixture onto ice, ensure the ice is well-crushed and the mixture is stirred vigorously to promote rapid precipitation of the product and minimize its solubility in the aqueous layer.[1] - During filtration, wash the crude product with ice-cold water to remove residual acids without dissolving a significant amount of the product. |
Problem: Formation of Impurities (Isomers and Dinitrated Products)
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | - Strictly control the temperature during the addition of the nitrating agent. Higher temperatures favor the formation of dinitrated byproducts.[2] |
| Poor Regiocontrol | - The directing effects of the ester and methyl groups on the benzene ring will influence the position of nitration. While the 4-nitro isomer is expected to be the major product from 3-methylbenzoate, other isomers can form. Purification by recrystallization or chromatography will be necessary to isolate the desired isomer. |
| Excess Nitrating Agent | - Use the correct stoichiometry of the nitrating agent. A large excess can lead to the formation of dinitrated products. |
Step 2: Selective Oxidation of Methyl 3-methyl-4-nitrobenzoate
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidizing Agent | - The choice of oxidizing agent is critical for this selective transformation. Common reagents for benzylic oxidation include Manganese dioxide (MnO₂), Selenium dioxide (SeO₂), and Cerium Ammonium Nitrate (CAN).[7][8][9] The reactivity can be highly dependent on the specific substrate and reaction conditions. - Consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide to improve efficiency and reduce the amount of toxic selenium waste.[10] |
| Incomplete Reaction | - Increase the reaction time and monitor the progress by TLC or HPLC to ensure the starting material is consumed. - Optimize the reaction temperature. Some oxidations may require heating to proceed at a reasonable rate. |
| Decomposition of Product | - The aldehyde product can be sensitive to the reaction conditions. Avoid prolonged reaction times at high temperatures. - Ensure the work-up procedure is performed promptly after the reaction is complete. |
Problem: Over-oxidation to Carboxylic Acid
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Use a milder oxidizing agent. For example, MnO₂ is generally considered a milder oxidant for benzylic alcohols and may offer better selectivity for the aldehyde.[11] - Carefully control the reaction temperature. Lower temperatures can often favor the formation of the aldehyde over the carboxylic acid. - Reduce the reaction time. Stop the reaction as soon as the starting material has been consumed to minimize over-oxidation. |
| Strong Oxidizing Agent | - If using a strong oxidant, consider reducing its stoichiometry. However, this may lead to an incomplete reaction. A careful balance is required. |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Carboxylic Acid Impurity | - The carboxylic acid byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acid will be converted to its water-soluble salt and removed in the aqueous layer. |
| Unreacted Starting Material | - If the starting material and product have different polarities, column chromatography is an effective method for separation. - Recrystallization from a suitable solvent system can also be used to purify the product. |
| Formation of Other Byproducts | - Side reactions can lead to a complex mixture of products. Careful analysis by techniques like NMR and Mass Spectrometry is necessary to identify the impurities and devise an appropriate purification strategy. |
Experimental Protocols
Protocol 1: Nitration of Methyl 3-methylbenzoate to Methyl 3-methyl-4-nitrobenzoate (Representative)
This protocol is adapted from standard nitration procedures for methyl benzoate.[1][2][12]
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Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid while cooling in an ice bath. Keep this mixture cold.
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Reaction Setup: In a separate flask, dissolve 20g of Methyl 3-methylbenzoate in 40 mL of concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath with constant stirring.
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Nitration: Slowly add the cold nitrating mixture dropwise to the solution of Methyl 3-methylbenzoate, ensuring the temperature does not exceed 10 °C.
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Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to slowly warm to room temperature and stir for an additional hour.
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Work-up: Pour the reaction mixture slowly onto 400g of crushed ice with vigorous stirring.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Purification: Recrystallize the crude product from methanol or an ethanol/water mixture to obtain pure Methyl 3-methyl-4-nitrobenzoate.
Protocol 2: Selective Oxidation of Methyl 3-methyl-4-nitrobenzoate to this compound (General Approach)
This is a general procedure based on the use of common oxidizing agents for benzylic oxidation. Optimization of the specific reagent, solvent, temperature, and reaction time will be necessary.
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Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve Methyl 3-methyl-4-nitrobenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).
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Addition of Oxidant: Add the chosen oxidizing agent (e.g., activated Manganese dioxide (5-10 equivalents), Selenium dioxide (1.1 equivalents), or Ceric Ammonium Nitrate (2.2 equivalents)) to the solution.
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Reaction: Heat the reaction mixture to a suitable temperature (this will vary depending on the oxidant, from room temperature to reflux) and monitor the reaction progress by TLC or HPLC.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid oxidant like MnO₂ was used, filter it off.
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Extraction: If necessary, dilute the filtrate with an organic solvent and wash with water, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of Methyl Benzoate.
| Parameter | Method A | Method B |
| Reactants | Methyl benzoate, Conc. HNO₃, Conc. H₂SO₄ | Methyl benzoate, Fuming HNO₃ |
| Temperature | 0-15 °C[12] | Not specified |
| Reaction Time | ~1.5 hours[12] | Not specified |
| Yield | 81-85%[12] | Not specified |
| Key Challenges | Temperature control is crucial to avoid dinitration.[2] | Highly reactive, can lead to over-nitration if not controlled. |
Table 2: Overview of Oxidizing Agents for Benzylic Methyl Group Oxidation.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Manganese dioxide (MnO₂) ** | Reflux in a non-polar solvent (e.g., benzene, CH₂Cl₂) | Mild and selective for benzylic positions.[11] | Often requires a large excess of reagent and long reaction times.[13] |
| Selenium dioxide (SeO₂) ** | Reflux in dioxane or acetic acid | Effective for activated methyl groups.[8] | Highly toxic, formation of selenium byproducts can complicate purification.[10] |
| Cerium Ammonium Nitrate (CAN) | Acetonitrile/water, often at room temperature | Can be a powerful and efficient oxidant.[9] | Can sometimes lead to over-oxidation or side reactions.[14] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the oxidation step.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. southalabama.edu [southalabama.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 14. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Methyl 3-formyl-4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the degradation of Methyl 3-formyl-4-nitrobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Degradation Observed | Inappropriate reaction conditions (pH, temperature, co-solvents). | Optimize reaction parameters. For microbial degradation, ensure the culture conditions are suitable for the selected microorganisms. For chemical degradation, verify the concentration and activity of reagents. |
| Low bioavailability of the compound. | Ensure adequate mixing and consider the use of a co-solvent to increase the solubility of this compound. | |
| Inactive catalyst or microbial strain. | For photocatalysis, check the catalyst for fouling or deactivation. For microbial studies, verify the viability and activity of the microbial culture. | |
| Appearance of Unexpected Peaks in Analysis (e.g., HPLC, GC-MS) | Formation of degradation intermediates. | Characterize the unexpected peaks. Common intermediates can arise from the reduction of the nitro group to an amine or hydrolysis of the methyl ester to a carboxylic acid.[1][2][3][4] |
| Side reactions involving the formyl group. | The aldehyde group can be susceptible to oxidation to a carboxylic acid or other reactions depending on the experimental conditions. | |
| Contamination of starting material or reagents. | Verify the purity of the starting this compound and all reagents used in the experiment. | |
| Difficulty in Product/Intermediate Isolation and Purification | Similar polarities of the degradation products. | Employ advanced chromatographic techniques, such as preparative HPLC, for separation. Derivatization of products may also facilitate separation. |
| Formation of complex mixtures. | Simplify the reaction conditions if possible to reduce the number of degradation products. Time-course studies can help in identifying the sequence of intermediate formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on the degradation of structurally similar nitroaromatic compounds, this compound is expected to degrade via three main pathways: microbial/enzymatic degradation, chemical degradation, and photodegradation.
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Microbial/Enzymatic Degradation: This can occur through two main routes. The first is the reduction of the nitro group to form Methyl 3-formyl-4-aminobenzoate.[1][2] The second involves oxidative pathways where monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite.[1][2]
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Chemical Degradation: Key chemical degradation pathways include the hydrolysis of the methyl ester group to the corresponding carboxylic acid (3-formyl-4-nitrobenzoic acid) under acidic or basic conditions.[3][4] Additionally, the nitro group can be chemically reduced to an amine using various reducing agents, and the formyl group can be oxidized.[5][6][7]
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Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of nitroaromatic compounds.[8]
Q2: How can I monitor the degradation of this compound?
A2: The degradation can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the analytes. Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable for identifying the structure of major degradation products.
Q3: What are the likely initial products of microbial degradation?
A3: Under anaerobic conditions, the initial product is likely to be Methyl 3-formyl-4-aminobenzoate, resulting from the reduction of the nitro group.[1][2] In aerobic microbial degradation, hydroxylated intermediates may form, followed by the elimination of the nitro group.[1][2]
Q4: Can the ester and formyl groups react under typical degradation study conditions?
A4: Yes. The methyl ester group can undergo hydrolysis to a carboxylic acid, especially under acidic or basic pH conditions.[4] The formyl (aldehyde) group is generally stable but can be oxidized to a carboxylic acid, particularly in the presence of strong oxidizing agents.
Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the potential degradation pathways of this compound and a general experimental workflow for studying its degradation.
Experimental Protocols
Protocol for Monitoring Degradation by HPLC
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Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
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Reaction Setup: Initiate the degradation experiment (e.g., by inoculating a microbial culture or adding a chemical reagent).
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Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
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Sample Preparation: Quench the reaction if necessary (e.g., by adding a solvent like acetonitrile or by rapid freezing). Centrifuge or filter the sample to remove any particulates or cells.
-
HPLC Analysis:
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Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Injection Volume: Inject a standard volume (e.g., 10 µL) of the prepared sample.
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Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected products have significant absorbance.
-
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Data Analysis: Quantify the concentration of the parent compound and any visible products by comparing their peak areas to the calibration curves of the respective standards.
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from Methyl 3-formyl-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl 3-formyl-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might encounter in my crude this compound product?
A common synthetic route to this compound is the nitration of Methyl 3-formylbenzoate. Therefore, the most likely unreacted starting material in your crude product is Methyl 3-formylbenzoate.
Q2: What are the physical properties of this compound and its common starting material?
Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 209.16 | 72-76 | Solid |
| Methyl 3-formylbenzoate | 164.16 | 48-52 | Solid |
Q3: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, especially the unreacted starting material, Methyl 3-formylbenzoate, due to the difference in their melting points.
Issue 1: Oily product obtained after reaction instead of a solid.
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Possible Cause: Presence of significant amounts of unreacted starting material or other impurities can lower the melting point of the mixture, resulting in an oil.
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Troubleshooting:
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Confirm reaction completion: Before workup, analyze a small sample of the reaction mixture by Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.
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Initial purification: If a significant amount of starting material is present, consider a preliminary purification step like a solvent wash. For example, since Methyl 3-formylbenzoate has a lower melting point, it might be more soluble in a non-polar solvent like hexane at room temperature compared to the more polar product. A cold hexane wash of the crude solid could selectively remove some of the starting material.
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Induce crystallization: If an oil is obtained after workup, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound.
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Issue 2: Poor recovery of the product after recrystallization.
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Possible Cause:
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Incorrect solvent choice: The product may be too soluble in the chosen solvent even at low temperatures.
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Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a lower yield upon cooling.
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Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
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-
Troubleshooting:
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Solvent Selection: An ideal solvent should dissolve the crude material when hot but have low solubility when cold. For a polar compound like this compound, polar solvents are a good starting point. Consider using a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
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Column Chromatography
Column chromatography is a powerful technique for separating the product from unreacted starting materials and other byproducts, especially when dealing with larger quantities or when high purity is required.
Issue 1: Poor separation between this compound and Methyl 3-formylbenzoate.
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Possible Cause: The polarity of the mobile phase is not optimized for the separation.
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Troubleshooting:
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TLC Analysis: Before running the column, perform a thorough TLC analysis using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal mobile phase that gives good separation between the product and the starting material. A good target Rf value for the product is around 0.3-0.4.
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Solvent Gradient: If a single solvent system does not provide adequate separation, consider using a solvent gradient. Start with a less polar mobile phase to elute the less polar compounds first, and then gradually increase the polarity to elute the more polar compounds.
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Column Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation.
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Issue 2: The product is eluting too quickly or too slowly from the column.
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Possible Cause: The mobile phase is too polar or not polar enough.
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Troubleshooting:
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Product Eluting Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Product Eluting Too Slowly (Low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mobile phase.
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid just dissolves.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
This protocol assumes a silica gel stationary phase.
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Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for purifying this compound.
Caption: Logical relationship of starting materials to product and impurities.
Handling and disposal of Methyl 3-formyl-4-nitrobenzoate waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of Methyl 3-formyl-4-nitrobenzoate waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid.[1][2] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is harmful if swallowed or in contact with skin.[4] In case of fire, it may emit corrosive fumes and hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][4] If there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.[1][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4]
Q3: How should I store this compound waste?
A3: Waste should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][7] Keep it away from heat and sources of ignition.[5]
Q4: What should I do in case of a small spill?
A4: For small spills, you should:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[3][8]
-
Collect the residue and place it in a sealed, labeled container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.[3]
-
Prevent the spilled material from entering drains or waterways.[3]
Q5: How do I dispose of this compound waste?
A5: All waste, including contaminated materials, must be disposed of through a licensed waste disposal company.[5][7] Do not dispose of it in the regular trash or pour it down the drain.[4][8] Ensure the waste container is clearly labeled with the chemical name and associated hazards.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected Color Change in Waste Container | Contamination with an incompatible material or decomposition. | Isolate the container in a well-ventilated area (fume hood). Do not add any more waste to it. Contact your institution's environmental health and safety (EHS) office for guidance on how to proceed. |
| Solid Waste Appears Damp or Pasty | Absorption of moisture from the air. | Ensure the waste container is kept tightly closed. If the material has already absorbed moisture, handle it as wet solid waste and continue to store it in a sealed container for disposal. |
| Dust Generation During Waste Transfer | Improper handling technique. | Gently scoop or sweep the material instead of pouring it from a height. If possible, moisten the solid slightly with a compatible solvent (e.g., isopropanol) to minimize dust, ensuring the solvent is also listed on the waste label. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 72-76 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [1][2] |
Experimental Protocol: Waste Generation and Segregation from a Typical Reaction Quench
This protocol outlines a common scenario where this compound waste would be generated and the appropriate handling procedures.
Objective: To safely quench a reaction mixture containing this compound and segregate the resulting waste streams.
Materials:
-
Reaction mixture containing this compound
-
Appropriate quenching agent (e.g., saturated aqueous sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
-
Labeled waste containers for:
-
Aqueous waste
-
Halogenated/Non-halogenated organic waste (as appropriate)
-
Solid waste (for contaminated items)
-
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the work is performed in a chemical fume hood. Label all waste containers appropriately before starting.
-
Reaction Quench: Slowly add the quenching agent to the reaction mixture while stirring. Be cautious of any potential gas evolution or exothermic reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic solvent and perform the extraction.
-
Aqueous Waste Collection: Drain the aqueous layer into the designated "Aqueous Waste" container.
-
Organic Waste Collection: Drain the organic layer containing the product into a separate flask for further processing. Any residual organic solvent used for washing should be collected in the appropriate "Organic Waste" container.
-
Solid Waste Collection: Dispose of any contaminated items such as pipette tips, filter paper, and used gloves into the "Solid Waste" container.
-
Final Disposal: Seal all waste containers tightly and store them in the designated satellite accumulation area for pickup by the licensed waste disposal service.
Workflow for Handling and Disposal of this compound Waste
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. 3-甲酰基-4-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-ホルミル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Methyl 3-formyl-4-nitrobenzoate Quantification
Introduction
Methyl 3-formyl-4-nitrobenzoate is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). As a nitroaromatic compound, it can be considered a "structural alert" for potential genotoxicity.[1] Therefore, its accurate and sensitive quantification is critical for process monitoring, quality control, and ensuring the safety of final products. This guide provides a comparative overview of three primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a specialized high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method involving chemical derivatization.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate method based on specific analytical requirements such as sensitivity, selectivity, and sample matrix complexity.
Comparative Analysis of Analytical Methods
The selection of an analytical technique is a critical decision driven by the required sensitivity, sample characteristics, and available instrumentation. While HPLC-UV is a robust and widely accessible method for routine analysis, GC-MS offers superior selectivity for volatile compounds. For trace-level quantification, especially in complex matrices where impurities may interfere, a highly sensitive LC-MS/MS method is often necessary.[2][3]
Table 1: Comparison of Key Performance Parameters for Analytical Methods
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS (with Derivatization) |
| Principle | Separation based on polarity with UV absorbance detection. | Separation of volatile compounds based on boiling point, with mass-based detection. | Separation based on polarity with highly selective mass-to-charge ratio detection. |
| Typical Linearity (R²) | ≥ 0.998[4] | ≥ 0.998 | ≥ 0.999[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 97.0 - 103.0% | 96.7 - 106.9%[3] |
| Precision (% RSD) | ≤ 2.0%[4] | ≤ 5.0% | ≤ 5.0% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.03 ppm (~30 ng/mL)[3] |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; mass analyzer provides structural confirmation. | Very High; Multiple Reaction Monitoring (MRM) minimizes matrix interference.[5] |
| Sample Throughput | High | Medium | Medium |
| Notes | Robust, cost-effective, ideal for assay and purity analysis at moderate concentrations. | Requires analyte to be volatile or amenable to derivatization.[6] Not suitable for non-volatile compounds.[1] | Highest sensitivity, ideal for trace-level genotoxic impurity (GTI) analysis.[7] Involves an additional sample preparation step (reduction).[1] |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below. These protocols are based on established methods for structurally similar aromatic nitro compounds and serve as a strong foundation for method development and validation for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for nitrobenzoic acids and related compounds and is suitable for routine quality control.[8]
Instrumentation and Consumables:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric or Formic Acid.
-
0.45 µm syringe filters.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% acid). A typical starting gradient could be 50:50 (v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Aromatic nitro compounds generally exhibit strong UV absorbance around this wavelength).[9]
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound, which is expected to be sufficiently volatile for GC analysis. The protocol is based on general methods for methyl nitrobenzoate derivatives.[10][11]
Instrumentation and Consumables:
-
GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Dichloromethane or Ethyl Acetate (volatile, GC-grade).
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 20:1).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. For higher sensitivity, Selective Ion Monitoring (SIM) can be used.[11]
Sample and Standard Preparation:
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane.[12] Samples dissolved in water are not directly compatible with GC-MS.[13]
-
Stock and Standard Solutions: Prepare stock and calibration standards in the chosen volatile solvent at appropriate concentrations (e.g., in the µg/mL range).
-
Sample Preparation: Dissolve the sample in the same solvent. Ensure the sample is free from non-volatile residues by filtering or using a clean-up procedure like liquid-liquid extraction if the matrix is complex.[6][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chemical Derivatization
For trace-level quantification, direct LC-MS analysis of neutral nitroaromatic compounds can lack sufficient sensitivity due to poor ionization efficiency.[1] A chemical derivatization approach, converting the nitro group to a more easily ionizable amine group, can significantly enhance detection limits.[14][15]
Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 reversed-phase column.
-
Methanol or Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Formate.
-
Zinc dust (for reduction).
Derivatization and Analysis Protocol:
-
Sample Preparation and Reduction:
-
Dissolve the sample in a mixture of an organic solvent (e.g., Methanol) and 0.5 mM ammonium formate.[15]
-
Add a small amount of zinc dust as the reducing agent.
-
Sonicate or shake the solution for approximately 20 minutes to facilitate the reduction of the nitro group (-NO₂) to an amine group (-NH₂).[15]
-
Filter or centrifuge the sample to remove the zinc particles before injection.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Use a suitable gradient elution to separate the derivatized analyte from the sample matrix.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize precursor and product ions for the reduced form of this compound (Methyl 3-formyl-4-aminobenzoate).
-
Visualizations
Method Selection Workflow
The choice of an analytical method depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available equipment. The following diagram illustrates a logical workflow for selecting the most appropriate technique for quantifying this compound.
Caption: Decision tree for selecting a suitable analytical method.
LC-MS Derivatization Pathway
The high-sensitivity LC-MS method relies on the chemical conversion of the nitro group to an amine. This significantly improves the ionization efficiency in ESI+ mode, which is crucial for achieving low detection limits.
Caption: Reaction pathway for derivatization of the target analyte.
References
- 1. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.organomation.com [blog.organomation.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Reactivity of Methyl 3-formyl-4-nitrobenzoate and Structurally Similar Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, a nuanced understanding of reactant reactivity is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of Methyl 3-formyl-4-nitrobenzoate with other substituted benzaldehydes, supported by experimental data from established literature. The focus of this comparison is on the susceptibility of the aldehyde functional group to oxidation, a common transformation in organic synthesis.
The reactivity of an aromatic aldehyde is intrinsically linked to the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the aldehyde's reactivity towards nucleophiles and, in many cases, its susceptibility to oxidation. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. This compound possesses two strong electron-withdrawing groups: a nitro group (-NO₂) and a methyl ester group (-COOCH₃), positioning it as a highly reactive aromatic aldehyde.
Comparative Reactivity Data
Table 1: Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by BTMACB at 298 K
| Substituent (Position) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |
| Electron-Withdrawing Groups | |
| p-NO₂ | 1.66 |
| m-NO₂ | 2.40 |
| m-Cl | 2.40 |
| p-Cl | 5.76 |
| Reference | |
| H (Unsubstituted) | 14.4 |
| Electron-Donating Groups | |
| m-CH₃ | 14.1 |
| p-CH₃ | 16.2 |
| p-OCH₃ | 22.7 |
Data sourced from "Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate"[1][2]
Based on the data in Table 1, a clear trend emerges: aldehydes with electron-withdrawing groups generally exhibit slower oxidation rates in this specific reaction, while those with electron-donating groups react faster. This suggests a reaction mechanism where electron density at the aromatic ring stabilizes the transition state.
Given that this compound has two potent electron-withdrawing groups, it is reasonable to predict that its rate of oxidation in this system would be significantly lower than that of unsubstituted benzaldehyde and even lower than that of mono-nitro substituted benzaldehydes. The cumulative electron-withdrawing effect of the nitro and methyl ester groups would render the aromatic ring highly electron-deficient.
Factors Influencing Aldehyde Reactivity
The electrophilicity of the carbonyl carbon is the primary determinant of an aldehyde's reactivity in nucleophilic addition reactions. The following diagram illustrates how electron-donating and electron-withdrawing groups modulate this key property.
Caption: Influence of Substituents on Aldehyde Reactivity.
Experimental Protocols
The following is a detailed methodology for the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB), as described in the cited literature.[1][2]
Materials:
-
Substituted benzaldehydes (purified by distillation or recrystallization)
-
Benzyltrimethylammonium chlorobromate (BTMACB) (prepared as per literature methods)
-
Acetic acid (glacial)
-
Deionized water
-
Acrylonitrile
-
Potassium iodide
-
Sodium thiosulfate solution (standardized)
-
Starch indicator
Procedure for Kinetic Measurements:
-
Reaction Mixture Preparation: The reactions are carried out under pseudo-first-order conditions, maintaining a large excess (at least 15-fold) of the aldehyde over BTMACB. The solvent system used is a 1:1 (v/v) mixture of acetic acid and water.
-
Temperature Control: The reactions are conducted at a constant temperature (e.g., 298 K) using a thermostatically controlled water bath.
-
Initiation of Reaction: The reaction is initiated by adding the requisite volume of the BTMACB solution to the aldehyde solution, both pre-equilibrated to the reaction temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots of the reaction mixture and determining the concentration of unreacted BTMACB. This is achieved by adding the aliquot to a solution of potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
Data Analysis: The pseudo-first-order rate constants (k_obs) are calculated from the slopes of the linear plots of log[BTMACB] against time. The second-order rate constants (k₂) are then determined by dividing k_obs by the concentration of the aldehyde.
Product Analysis:
-
A reaction mixture containing the aldehyde and BTMACB in a 1:1 (v/v) acetic acid-water solvent is allowed to stand for a sufficient time to ensure complete reaction.
-
The resulting solution is worked up to isolate the corresponding carboxylic acid, the identity of which is confirmed by melting point and spectroscopic analysis.
Conclusion
This compound, with its two strong electron-withdrawing groups, is anticipated to be a highly reactive aldehyde in nucleophilic addition reactions due to the significant electrophilicity of its carbonyl carbon. However, in the specific case of oxidation by benzyltrimethylammonium chlorobromate, where electron-donating groups accelerate the reaction, it is predicted to be less reactive than unsubstituted benzaldehyde and other analogues bearing electron-donating or weaker electron-withdrawing substituents. This guide provides a framework for understanding and predicting the reactivity of this and similar aldehydes, which is crucial for their effective utilization in research and development. The provided experimental protocol offers a robust method for quantitatively assessing the reactivity of novel aldehydes within this comparative context.
References
A Comparative Guide to Alternative Reagents for Methyl 3-formyl-4-nitrobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-formyl-4-nitrobenzoate is a highly effective aromatic aldehyde for various synthetic applications, primarily due to the electron-withdrawing properties of its nitro and methyl ester groups. These features enhance the electrophilicity of the formyl group, making it particularly well-suited for multicomponent reactions such as the Hantzsch 1,4-dihydropyridine synthesis—a cornerstone reaction in the development of calcium channel blockers and other pharmacologically significant molecules.[1][2]
This guide provides an objective comparison of viable alternative reagents, supported by experimental data, to assist researchers in selecting the most appropriate starting material based on performance, availability, and reaction conditions. The primary focus is on the Hantzsch synthesis, a representative and crucial application for this class of reagents.
Performance Comparison of Aldehyde Reagents in Hantzsch Synthesis
The choice of aldehyde is critical in the Hantzsch reaction, directly influencing reaction rates and overall product yields. Aromatic aldehydes bearing electron-withdrawing groups (EWGs) generally outperform those with electron-donating groups (EDGs).[3][4] The following table summarizes quantitative data from a catalyzed, one-pot condensation of various benzaldehyde derivatives with ethyl acetoacetate and ammonium acetate.
| Aldehyde Reagent | Substituent Type | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| This compound | Strong EWG (-NO₂) | Est. < 30 | 80 | High (>90%) | [3] |
| 3-Nitrobenzaldehyde | Strong EWG (-NO₂) | 20 | 80 | 95 | [3] |
| 4-Chlorobenzaldehyde | Moderate EWG (-Cl) | 25 | 80 | 92 | [3] |
| Benzaldehyde | Neutral | 45 | 80 | 85 | [3] |
| 4-Methylbenzaldehyde | EDG (-CH₃) | 60 | 80 | 75 | [3] |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | 70 | 80 | 72 | [3] |
Note: Data for this compound is extrapolated based on the high performance of 3-Nitrobenzaldehyde and the established principle that strong electron-withdrawing groups accelerate this reaction.[1][3]
Structural Comparison of Aldehyde Reagents
The structural similarity among the alternatives lies in the core benzaldehyde structure. The key difference is the nature and position of the electron-withdrawing group, which modulates the reactivity of the aldehyde.
Experimental Protocols
The following protocols outline the synthesis of 1,4-dihydropyridine derivatives using the Hantzsch reaction.
Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This protocol provides a general framework for the one-pot synthesis of 1,4-dihydropyridines.
Materials:
-
Aromatic Aldehyde (e.g., this compound or an alternative) (1 mmol)
-
Ethyl Acetoacetate (2 mmol)
-
Ammonium Acetate (1.5 mmol)
-
Catalyst (e.g., silica-supported sulfonic acid, p-TSA) (optional, as per literature)
-
Solvent (e.g., Ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst (if any).
-
If using a solvent, add 5-10 mL of ethanol.
-
Heat the mixture under reflux (typically 60-80°C) with constant stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions with activated aldehydes are often complete within 30-60 minutes.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and a minimal amount of cold ethanol.
-
Recrystallize the solid product from an appropriate solvent (commonly ethanol) to yield the pure 1,4-dihydropyridine derivative.
Protocol 2: Example Synthesis using 4-Chlorobenzaldehyde
This protocol is adapted from a literature procedure for synthesizing a substituted 1,4-dihydropyridine.[5]
Materials:
-
4-Chlorobenzaldehyde (1.40 g, 10 mmol)
-
Ethyl Acetoacetate (2.60 g, 20 mmol)
-
Ammonium Acetate (1.54 g, 20 mmol)
-
Ethylene Glycol (10 mL)
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (20 mmol), and ethylene glycol (10 mL).
-
Fit the flask with a condenser and heat the mixture in a water bath at 80-90°C for 3-4 hours with stirring.
-
Monitor the reaction completion by TLC (using a hexane:ethyl acetate mobile phase).
-
After completion, cool the flask to room temperature and add 50 mL of ice-cold water.
-
Stir the mixture for 15-20 minutes, during which a solid product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with distilled water.
-
Dry the crude product in an oven at 60°C.
-
Recrystallize the final product from ethanol to obtain pure diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Reaction Workflow and Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving several key organic reactions. A catalyst, typically a Brønsted or Lewis acid, can be used to accelerate the steps.[1][6]
References
A Comparative Guide to the Synthesis of Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the preparation of Methyl 3-formyl-4-nitrobenzoate, a valuable intermediate in organic synthesis. The pathways are evaluated based on key performance indicators such as yield, reaction conditions, and starting material accessibility. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both an aldehyde and a methyl ester group, allows for diverse chemical transformations. This guide outlines and compares two distinct synthetic routes to this target molecule:
-
Pathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate. This approach involves the selective oxidation of the methyl group of a commercially available precursor.
-
Pathway 2: Esterification of 3-formyl-4-nitrobenzoic acid. This route starts with the corresponding carboxylic acid and proceeds via esterification.
Data Presentation
The following table summarizes the quantitative data for the two synthesis pathways, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Pathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate | Pathway 2: Esterification of 3-formyl-4-nitrobenzoic acid |
| Starting Material | Methyl 3-methyl-4-nitrobenzoate | 3-formyl-4-nitrobenzoic acid |
| Key Transformation | Oxidation of a methyl group to an aldehyde | Fischer Esterification |
| Reagents | 1. N-Bromosuccinimide (NBS), Benzoyl Peroxide2. Silver Nitrate (AgNO₃), 2,6-Lutidine | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) |
| Solvent | Carbon Tetrachloride (CCl₄), Water/Acetone | Methanol |
| Reaction Temperature | 1. Reflux (approx. 77°C)2. Reflux | Reflux (approx. 65°C) |
| Reaction Time | 1. 5 hours2. 2 hours | 4 hours |
| Reported Yield | ~75% (overall for two steps) | ~95% |
| Purification Method | Column Chromatography | Recrystallization |
Experimental Protocols
Pathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate
This pathway proceeds in two sequential steps: bromination of the methyl group followed by hydrolysis to the aldehyde.
Step 1: Bromination of Methyl 3-methyl-4-nitrobenzoate
-
A mixture of Methyl 3-methyl-4-nitrobenzoate (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide is refluxed in dry carbon tetrachloride for 5 hours.
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude benzylic bromide.
Step 2: Hydrolysis to this compound
-
The crude benzylic bromide from the previous step is dissolved in a mixture of water and acetone.
-
Silver nitrate (1.2 equivalents) and 2,6-lutidine (1.2 equivalents) are added to the solution.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the precipitated silver bromide is removed by filtration.
-
The filtrate is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Pathway 2: Esterification of 3-formyl-4-nitrobenzoic acid
This pathway involves a classic Fischer esterification reaction.
-
To a solution of 3-formyl-4-nitrobenzoic acid (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated at reflux for 4 hours.
-
The mixture is then cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and then purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the described synthesis pathways.
Caption: Synthesis of this compound via oxidation.
Caption: Synthesis of this compound via esterification.
Conclusion
Both pathways offer viable routes to this compound.
Pathway 1 (Oxidation) starts from a more readily available starting material but involves a two-step process with a moderate overall yield. The use of carbon tetrachloride and silver nitrate may also be considerations regarding cost and safety.
Pathway 2 (Esterification) is a high-yielding, one-step reaction. However, its feasibility is dependent on the commercial availability and cost of 3-formyl-4-nitrobenzoic acid.
The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and considerations of reaction efficiency and cost.
A Spectroscopic Showdown: Differentiating Methyl 3-formyl-4-nitrobenzoate from its Isomers
A comprehensive spectroscopic comparison of Methyl 3-formyl-4-nitrobenzoate and its structural isomers reveals key distinguishing features in their NMR, IR, and Mass Spectra. These differences, arising from the varied positions of the formyl and nitro substituents on the methyl benzoate backbone, provide a robust analytical framework for their unambiguous identification.
This guide presents a detailed analysis of the spectroscopic data for this compound and a selection of its isomers, providing researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds. The correct identification of these isomers is crucial in many scientific disciplines, particularly in medicinal chemistry and materials science, where subtle structural changes can lead to significant differences in biological activity and material properties.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its selected isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -CHO Proton (ppm) | -OCH₃ Proton (ppm) |
| Methyl 3-formyl-2-nitrobenzoate[1] | 8.28 (dd), 8.18 (dd), 7.77 (t) | 9.98 (s) | 3.95 (s) |
| This compound | Data not available | Data not available | Data not available |
| Methyl 4-formyl-3-nitrobenzoate | Data not available | Data not available | Data not available |
| Methyl 5-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available |
| Methyl 2-formyl-4-nitrobenzoate | Data not available | Data not available | Data not available |
| Methyl 4-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | -CHO Carbon (ppm) | -COOCH₃ Carbon (ppm) | -OCH₃ Carbon (ppm) |
| Methyl 3-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-formyl-3-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |
| Methyl 5-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |
| Methyl 2-formyl-4-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O (ester) | C=O (aldehyde) | C-NO₂ (asymm) | C-NO₂ (symm) | |---|---|---|---| | Methyl 3-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available | | this compound | Data not available | Data not available | Data not available | Data not available | | Methyl 4-formyl-3-nitrobenzoate[2] | ~1730 | ~1700 | ~1540 | ~1350 | | Methyl 5-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available | | Methyl 2-formyl-4-nitrobenzoate | Data not available | Data not available | Data not available | Data not available | | Methyl 4-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that the specific experimental data was not found in the searched resources.
Deciphering the Spectra: A Deeper Dive
The subtle differences in the electronic environments of the protons and carbon atoms in each isomer lead to distinct patterns in their NMR spectra. Similarly, the vibrational modes of the functional groups are influenced by their relative positions, resulting in unique IR absorption bands.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are particularly informative. The electron-withdrawing nature of the nitro and formyl groups deshields the aromatic protons, shifting their signals downfield. The extent of this deshielding and the observed coupling patterns (splitting) between adjacent protons are unique to each isomer's substitution pattern. For instance, in Methyl 3-formyl-2-nitrobenzoate, the three aromatic protons appear as a triplet and two doublets of doublets, a pattern dictated by their positions relative to the two deactivating groups.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information. The chemical shifts of the carbonyl carbons (from the ester and aldehyde groups) and the aromatic carbons are sensitive to the electronic effects of the substituents. The number of distinct signals in the aromatic region can also confirm the symmetry of the molecule.
Infrared (IR) Spectroscopy
In the IR spectra, the positions of the carbonyl stretching vibrations of the ester and aldehyde groups, as well as the symmetric and asymmetric stretching vibrations of the nitro group, are key diagnostic markers. For example, the ATR-IR spectrum of Methyl 4-formyl-3-nitrobenzoate shows characteristic carbonyl and nitro group absorptions.[2] The exact frequencies of these bands can be influenced by conjugation and the electronic nature of the neighboring substituents.
Mass Spectrometry
While all isomers share the same molecular weight and will thus exhibit the same molecular ion peak in their mass spectra, their fragmentation patterns upon ionization can differ. The relative positions of the functional groups influence the stability of the resulting fragment ions, leading to variations in the relative intensities of the peaks in the mass spectrum.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis of these isomers, from sample preparation to data interpretation and comparison.
Distinguishing Features: A Visual Guide
The key to differentiating these isomers lies in recognizing the unique patterns each substitution arrangement creates in the spectroscopic data. The following diagram highlights the conceptual differences in the expected ¹H NMR aromatic regions for ortho, meta, and para substituted isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid solvent signals overlapping with analyte signals.
-
Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and proton decoupling to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) to subtract from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.
-
Instrumentation: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
By applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its various isomers, ensuring the correct identification of these important chemical compounds.
References
A Comparative Guide to the Purity Assessment of Synthesized Methyl 3-formyl-4-nitrobenzoate by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like Methyl 3-formyl-4-nitrobenzoate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The selection of an analytical method for purity determination is contingent on factors such as the analyte's physicochemical properties, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[1][2] The following table provides a comparative overview of HPLC with alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile compounds; may require derivatization for non-volatile compounds.[1] | Provides structural confirmation and can quantify impurities with well-resolved signals.[1] |
| Resolution | High resolution, enabling separation of closely related impurities and isomers.[1] | High resolution for volatile compounds.[1] | Lower resolution for complex mixtures compared to chromatographic techniques.[3] |
| Quantification | Highly quantitative with excellent accuracy and precision.[1] | Quantitative with appropriate calibration.[1] | Can be highly quantitative (qNMR) but may be less sensitive for trace impurities.[4][5] |
| Sensitivity | High sensitivity, especially with UV detectors for chromophoric compounds. | High sensitivity, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Generally lower sensitivity compared to HPLC and GC, making it less ideal for trace analysis.[6] |
| Throughput | Moderate to high, especially with the use of autosamplers.[1] | Moderate throughput.[1] | Lower throughput, as each sample requires a longer acquisition time. |
Experimental Protocols
This proposed HPLC method is based on established protocols for similar aromatic nitro compounds and is designed to be robust and reproducible.[7][8]
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.[1]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS-compatible methods) or Phosphoric acid[7]
-
This compound reference standard
-
Sample of synthesized this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
0-15 min: 40% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-22 min: 70% to 40% Acetonitrile
-
22-25 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the synthesized product in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
HPLC Workflow Diagram
The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.
Caption: Workflow for HPLC Purity Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Separation of 3-Methyl-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Reaction Products of Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction products of Methyl 3-formyl-4-nitrobenzoate, a versatile building block in organic synthesis. Due to the presence of both an aldehyde and a nitro group on the benzene ring, this molecule offers multiple avenues for chemical transformations, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document outlines key reactions, provides detailed experimental protocols for analogous compounds, and presents comparative data to inform synthetic strategies.
Physicochemical Properties
A foundational understanding of the starting material is crucial for predicting reaction outcomes and optimizing conditions.
| Property | Value |
| Molecular Formula | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol [1][2] |
| Appearance | White to yellow solid[2][3] |
| Melting Point | 72-76 °C[2] |
| CAS Number | 148625-35-8[1][2][3] |
| SMILES | COC(=O)C1=CC=C(--INVALID-LINK--[O-])C(C=O)=C1[4] |
Key Reaction Pathways and Comparative Analysis
This compound is amenable to a variety of synthetic transformations targeting either the formyl or the nitro group, or both. The electron-withdrawing nature of the nitro and ester groups activates the aldehyde functionality towards nucleophilic attack.
Heterocycle Synthesis: The Hantzsch Dihydropyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that is highly effective for creating dihydropyridine scaffolds, which are prominent in many pharmaceutical compounds.[5][6] Aldehydes are a key component in this reaction.
Reaction Scheme:
Caption: General scheme of the Hantzsch pyridine synthesis.
Synthesis of Dihydropyrimidinones: The Biginelli Reaction
The Biginelli reaction is another important multi-component reaction for the synthesis of heterocyclic compounds, specifically 3,4-dihydropyrimidin-2(1H)-ones.[7] These structures are of significant interest in drug discovery.
Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Comparative Performance: Similar to the Hantzsch synthesis, the Biginelli reaction is generally efficient with aromatic aldehydes containing electron-withdrawing groups. Therefore, this compound is expected to be a suitable substrate, likely affording the corresponding dihydropyrimidinone in good yields under standard Biginelli conditions. The reaction can be catalyzed by Brønsted or Lewis acids.[7]
Formation of Imines (Schiff Bases)
The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and have demonstrated a range of biological activities.
Reaction Scheme:
Caption: General scheme for Schiff base formation.
Comparative Performance: The formation of Schiff bases from aromatic aldehydes is a well-established reaction. The electrophilicity of the carbonyl carbon in this compound, enhanced by the nitro and ester groups, suggests that this reaction should proceed readily with a variety of primary amines.
Experimental Protocols (Analogous Systems)
While specific experimental data for this compound is limited in the available literature, the following protocols for analogous nitro-substituted aldehydes can serve as a starting point for reaction optimization.
Protocol 1: Hantzsch Dihydropyridine Synthesis (General Procedure)
This protocol is a general representation of the Hantzsch synthesis.
Workflow:
Caption: A typical workflow for the Hantzsch dihydropyridine synthesis.
Detailed Steps:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Biginelli Reaction (General Procedure)
This protocol outlines the general steps for a Biginelli reaction.
Workflow:
Caption: A typical workflow for the Biginelli reaction.
Detailed Steps:
-
A mixture of the aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) is prepared in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added.
-
The mixture is heated to reflux and stirred for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography.
-
After cooling, the precipitated product is collected by filtration.
-
Purification is typically achieved by recrystallization.
Data Presentation: Comparative Reactivity of Nitrobenzaldehyde Isomers
The position of the nitro group significantly influences the reactivity of the aldehyde. The following table provides a qualitative comparison based on established electronic effects.
| Reaction Type | Expected Reactivity of this compound | Rationale |
| Nucleophilic Addition | High | The nitro group and the methyl ester group are strongly electron-withdrawing, increasing the electrophilicity of the formyl carbon and making it more susceptible to nucleophilic attack. |
| Condensation Reactions | High | Reactions like the Hantzsch and Biginelli syntheses are initiated by nucleophilic attack on the aldehyde. The enhanced electrophilicity of the carbonyl group in this compound is expected to lead to high reaction rates and yields. |
| Reduction of Nitro Group | Moderate to High | The nitro group can be reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up further synthetic possibilities, such as the formation of fused heterocyclic systems. |
| Oxidation of Formyl Group | Moderate | The formyl group can be oxidized to a carboxylic acid. However, the presence of the electron-withdrawing nitro group can influence the ease of this oxidation. |
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal interest. Its bifunctional nature, coupled with the activating effect of the electron-withdrawing groups, makes it a highly reactive substrate for various condensation and addition reactions. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be reliably predicted based on the well-understood chemistry of analogous nitro-substituted benzaldehydes. The provided experimental frameworks for related compounds offer a solid foundation for developing efficient synthetic routes to novel derivatives of this compound. Further research into the specific reaction products and their characterization will undoubtedly expand the utility of this valuable synthetic intermediate.
References
- 1. Methyl 4-formyl-3-nitrobenzoate | C9H7NO5 | CID 3457222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 148625-35-8 [sigmaaldrich.com]
- 3. Methyl 4-Formyl-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
Comparative Analysis of Catalysts for the Synthesis of Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of a Key Pharmaceutical Intermediate
The synthesis of Methyl 3-formyl-4-nitrobenzoate, a crucial building block in the preparation of various pharmaceutical compounds, hinges significantly on the choice of catalyst for the selective oxidation of the methyl group of its precursor, Methyl 3-methyl-4-nitrobenzoate. This guide provides a comparative overview of different catalytic systems, presenting available experimental data to aid researchers in selecting the most suitable catalyst for their synthetic needs. The primary route for this transformation is the selective oxidation of the methyl group, a challenging reaction that requires a catalyst with high selectivity to avoid over-oxidation to the corresponding carboxylic acid.
Performance Comparison of Catalytic Systems
While a direct head-to-head comparative study for the synthesis of this compound is not extensively documented in publicly available literature, data from the oxidation of structurally similar nitrotoluene derivatives provide valuable insights into the potential efficacy of various catalytic systems. The following table summarizes the performance of different catalysts in the selective oxidation of nitrotoluene analogs to their corresponding aldehydes. This data, collated from various sources, can serve as a strong starting point for catalyst screening and optimization for the target synthesis.
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Yield (%) |
| Metalloporphyrins | |||||||
| T(p-NO2)PPFeCl | o-Nitrotoluene | O2 | 45 | 6 | - | 82.0 | - |
| T(o-Cl)PPZn | o-Nitrotoluene | O2 | 40 | 4 | 47.8 | 54.2 | 25.9 |
| Cobalt/Manganese Systems | |||||||
| Co/Mn/Br | p-Nitrotoluene | Aerobic | Optimized | - | 11.8 | 67.1 | - |
| Manganese Compounds | |||||||
| Manganese Sulfate/KOH | 2-Nitrotoluene | O2 | - | - | >80 | 50 | - |
| Other Systems | |||||||
| Vanadium-substituted polyoxometalates | Toluene/Nitrobenzene | 30% H2O2 | - | - | Preferential side-chain oxidation noted | - | - |
Note: The data presented is for analogous reactions and should be considered as indicative for the synthesis of this compound. The yield was not always reported in the source material.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of the starting material and a general method for the catalytic oxidation of a nitrotoluene derivative, which can be adapted for the synthesis of this compound.
Synthesis of Starting Material: Methyl 3-methyl-4-nitrobenzoate
The precursor, Methyl 3-methyl-4-nitrobenzoate, can be synthesized from 3-methyl-4-nitrobenzoic acid. A typical procedure involves the esterification of the carboxylic acid with methanol in the presence of a catalyst such as thionyl chloride or a strong acid like sulfuric acid.
Example Protocol: To a solution of 3-methyl-4-nitrobenzoic acid in methanol, cooled in an ice bath, is slowly added thionyl chloride. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by recrystallization, to yield Methyl 3-methyl-4-nitrobenzoate.
General Experimental Protocol for Catalytic Oxidation
The following is a generalized procedure for the selective oxidation of a methyl group on a nitrotoluene derivative, based on methodologies reported for similar substrates. This protocol should be optimized for the specific synthesis of this compound.
Example Protocol using a Metalloporphyrin Catalyst: The substrate, Methyl 3-methyl-4-nitrobenzoate, is dissolved in a suitable solvent, and the metalloporphyrin catalyst is added. The reaction mixture is then subjected to an oxygen atmosphere at a specific pressure and heated to the desired temperature with vigorous stirring for a set duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is separated, and the product, this compound, is isolated and purified using standard techniques like column chromatography.
Reaction Pathway and Experimental Workflow
To visualize the synthesis process, the following diagrams illustrate the overall reaction pathway and a typical experimental workflow.
Caption: Synthetic route to this compound.
Caption: General experimental workflow for the synthesis.
Methyl 3-formyl-4-nitrobenzoate: A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Methyl 3-formyl-4-nitrobenzoate is a valuable chemical intermediate, prized for its trifunctional nature which allows for a diverse range of chemical transformations. Its utility spans from the synthesis of complex heterocyclic systems to the development of novel therapeutic agents. This guide provides a comparative overview of its key applications, supported by experimental data and detailed protocols for its synthesis and subsequent reactions.
Synthesis of this compound
The multi-step synthesis of this compound is well-documented, typically starting from methyl 3-methyl-4-nitrobenzoate. The process involves bromination, followed by acetoxylation, hydrolysis, and finally oxidation. A representative synthetic pathway is detailed in a patent, outlining a scalable process.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Preparation of Methyl 3-bromomethyl-4-nitrobenzoate: Methyl 3-methyl-4-nitrobenzoate is refluxed with bromine in carbon tetrachloride in the presence of benzoyl peroxide and UV irradiation.
-
Preparation of Methyl 3-acetoxymethyl-4-nitrobenzoate: The crude brominated product is then treated with a suitable acetate source to yield the acetoxy derivative.
-
Preparation of Methyl 3-hydroxymethyl-4-nitrobenzoate: The acetoxy group is hydrolyzed under acidic conditions in methanol.
-
Preparation of this compound: The final step involves the oxidation of the hydroxymethyl group to a formyl group using a Swern oxidation with oxalyl chloride and dimethyl sulfoxide (DMSO) in methylene chloride at -78 °C.
The overall yield for this transformation is not explicitly stated in a single source, but individual step yields are reported to be high.
Applications in Organic Synthesis
The reactivity of the aldehyde and the nitro group, coupled with the methyl ester, makes this compound a versatile precursor for a variety of chemical transformations.
Reductive Amination and Heterocycle Formation
The formyl group readily undergoes reductive amination. For instance, its reaction with morpholine in the presence of sodium cyanoborohydride yields the corresponding morpholinomethyl derivative, a key intermediate in the synthesis of novel bacterial topoisomerase inhibitors.[2]
Another significant application is in the synthesis of heterocyclic compounds. The condensation of this compound with 3-aminopyridine in refluxing ethanol leads to the formation of an imine, which serves as a precursor for bicyclic azole pesticides.[3][4][5]
Wittig Reaction
The aldehyde functionality is also amenable to Wittig olefination. In the synthesis of neoseptins, a class of Toll-like receptor-4 (TLR4) agonists, this compound is reacted with (4-benzyoxyphenylmethylene)triphenylphosphorane to generate a stilbene derivative. This reaction is a crucial step in constructing the core scaffold of these immunomodulatory agents.[6]
Nucleophilic Addition
The carbonyl group is susceptible to nucleophilic attack by organometallic reagents. The reaction with methylmagnesium bromide in diethyl ether results in the formation of the corresponding secondary alcohol.[7]
Applications in Medicinal Chemistry
The nitro group in this compound is a key functional group for derivatization in medicinal chemistry, often serving as a precursor to an amino group.
Synthesis of Quinolines
The nitro group can be selectively reduced to an amine. A documented procedure involves the use of hydrogen gas and palladium on carbon as a catalyst. The resulting methyl 3-amino-4-formylbenzoate is a valuable intermediate for the Friedländer annulation to construct quinoline ring systems, which are prevalent in many biologically active molecules.
Comparison of Key Reactions
| Reaction Type | Reagents | Product Type | Application | Reference |
| Reductive Amination | Morpholine, NaCNBH₃ | Morpholinomethyl derivative | Bacterial topoisomerase inhibitors | [2] |
| Imine Formation | 3-Aminopyridine | N-pyridinyl imine | Bicyclic azole pesticides | [3][4][5] |
| Wittig Reaction | (4-benzyoxyphenylmethylene)triphenylphosphorane | Stilbene derivative | TLR4 agonists (Neoseptins) | [6] |
| Grignard Reaction | Methylmagnesium bromide | Secondary alcohol | Synthetic intermediate | [7] |
| Nitro Reduction | H₂, Pd/C | Aniline derivative | Quinoline synthesis |
Experimental Workflows and Reaction Pathways
Below are graphical representations of the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Detailed Experimental Protocols
Reductive Amination with Morpholine[2]
To a solution of this compound and morpholine in 1,2-dichloroethane, sodium cyanoborohydride and acetic acid are added. The reaction mixture is stirred at room temperature overnight.
Imine Formation with 3-Aminopyridine[3][4][5]
A solution of this compound and 3-aminopyridine in ethanol is heated to reflux overnight. The product is then purified by silica gel chromatography.
Wittig Reaction for Neoseptin Synthesis[6]
(4-benzyoxyphenylmethylene)triphenylphosphorane is reacted with this compound in the presence of a strong base such as sodium bis(trimethylsilyl)amide in tetrahydrofuran at room temperature.
Grignard Reaction with Methylmagnesium Bromide[7]
To a solution of this compound in anhydrous diethyl ether, a solution of methylmagnesium bromide in dibutyl ether is added dropwise at room temperature. The reaction is stirred for several hours before quenching with saturated ammonium chloride.
Nitro Reduction[8]
This compound is dissolved in methanol, and 10% palladium on carbon is added. Hydrogen gas is then bubbled through the stirring reaction mixture at room temperature for 2 hours. The catalyst is removed by filtration through celite.
References
- 1. EP0816328A2 - Process for the manufacture of acetonylbenzamides - Google Patents [patents.google.com]
- 2. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2015038503A1 - Heterocycle-substituted bicyclic azole pesticides - Google Patents [patents.google.com]
- 5. ES2707398T3 - Pesticides of bicyclic azole substituted with heterocycle - Google Patents [patents.google.com]
- 6. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Synthesis and Exploring the Biological Impact of Methyl 3-formyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of Methyl 3-formyl-4-nitrobenzoate Precursors and Isomers, and an Insight into the Signaling Pathways of Nitroaromatic Compounds.
This guide provides a comparative analysis of synthetic methodologies relevant to the production of this compound. Due to a lack of direct comparative studies for this specific molecule, this report details the efficiency of synthetic routes for a key precursor, Methyl 3-methyl-4-nitrobenzoate, and a structural isomer, Methyl 3-formyl-2-nitrobenzoate. This information offers valuable insights into the reaction conditions and expected efficiencies for similar chemical transformations. Additionally, this guide explores the potential biological implications of nitroaromatic compounds by illustrating a key signaling pathway they are known to modulate.
Comparative Analysis of Synthetic Routes
The efficiency of chemical syntheses is paramount in research and drug development, impacting yield, cost, and environmental footprint. Below is a summary of quantitative data for the synthesis of a precursor and an isomer of this compound, providing a benchmark for potential synthetic strategies.
| Starting Material | Target Molecule | Key Reagents & Catalysts | Reaction Time | Temperature (°C) | Yield (%) |
| 3-Methyl-4-nitrobenzoic acid | Methyl 3-methyl-4-nitrobenzoate | Methanol, Thionyl chloride | 1 hour | 80 | 96 |
| Methyl 3-methyl-2-nitrobenzoate | Methyl 3-formyl-2-nitrobenzoate | 1. Chlorine, UV light; 2. Zinc chloride, Phase transfer catalyst | Not specified | Not specified | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following protocols are based on established synthetic procedures for the precursor and isomer of this compound.
Protocol 1: Esterification of 3-Methyl-4-nitrobenzoic acid
This protocol describes the synthesis of Methyl 3-methyl-4-nitrobenzoate, a likely precursor to this compound.
Materials:
-
3-Methyl-4-nitrobenzoic acid
-
Methanol
-
Thionyl chloride
Procedure:
-
Dissolve 3-Methyl-4-nitrobenzoic acid in methanol.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 1 hour.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Two-Step Synthesis of Methyl 3-formyl-2-nitrobenzoate
This protocol outlines a patented method for the synthesis of a structural isomer, Methyl 3-formyl-2-nitrobenzoate, from Methyl 3-methyl-2-nitrobenzoate.
Step 1: Chlorination
-
React Methyl 3-methyl-2-nitrobenzoate with chlorine under ultraviolet light irradiation. This step substitutes the methyl group to form a dichloromethyl intermediate.
Step 2: Hydrolysis
-
The resulting 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester is then subjected to hydrolysis using an aqueous solution of zinc chloride in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
The reaction is carried out in a biphasic system to yield Methyl 3-formyl-2-nitrobenzoate.
Visualizing Chemical and Biological Pathways
Understanding the workflow of a synthesis and the biological interactions of a molecule is facilitated by clear visual representations.
Synthetic Workflow for Methyl 3-formyl-2-nitrobenzoate
Cost-benefit analysis of different synthetic routes for Methyl 3-formyl-4-nitrobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-formyl-4-nitrobenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the most plausible routes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.
This analysis focuses on three primary synthetic strategies: the oxidation of a methyl group, the formylation of a nitroaromatic compound, and the nitration of a formyl-substituted aromatic ester. Each route is evaluated based on the cost of starting materials and reagents, reaction yields, and the complexity of the experimental procedures.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective costs and efficiencies.
| Parameter | Route 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate | Route 2: Formylation of Methyl 4-nitrobenzoate | Route 3: Nitration of Methyl 3-formylbenzoate |
| Starting Material Cost | Moderate | Low | Moderate |
| Reagent Cost | High (e.g., oxidizing agents) | Moderate (e.g., formylating agents, catalysts) | Low (e.g., nitric acid, sulfuric acid) |
| Solvent Cost | Moderate | Moderate | Low |
| Overall Yield | Moderate to High | Low to Moderate | High |
| Reaction Steps | 1-2 | 1 | 1 |
| Purification Complexity | Moderate | High (isomer separation) | Moderate |
| Safety/Environmental Concerns | Use of strong oxidants | Use of toxic formylating agents and catalysts | Handling of strong acids |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Oxidation of a methyl group.
Caption: Route 2: Formylation of a nitroaromatic compound.
Caption: Route 3: Nitration of a formyl-substituted ester.
Detailed Experimental Protocols
Route 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate
This route offers a direct conversion of the methyl group to an aldehyde. Various oxidizing agents can be employed, each with its own advantages and disadvantages regarding cost, selectivity, and waste generation.
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Oxidizing agent (e.g., potassium permanganate, chromium trioxide, selenium dioxide)
-
Solvent (e.g., pyridine, acetic anhydride, water)
-
Quenching agent (e.g., sodium bisulfite)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Methyl 3-methyl-4-nitrobenzoate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the oxidizing agent portion-wise to the stirred solution, controlling the temperature as required by the specific reagent.
-
After the addition is complete, heat the reaction mixture to the specified temperature and maintain for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the excess oxidizing agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route 2: Formylation of Methyl 4-nitrobenzoate
This approach introduces the formyl group directly onto the aromatic ring. The regioselectivity of this reaction can be a challenge, potentially leading to a mixture of isomers that require careful separation.
Materials:
-
Methyl 4-nitrobenzoate
-
Formylating agent (e.g., dichloromethyl methyl ether, triethyl orthoformate)
-
Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrolyzing agent (e.g., dilute hydrochloric acid)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend the Lewis acid catalyst in the anhydrous solvent.
-
Add a solution of Methyl 4-nitrobenzoate in the same solvent to the suspension.
-
Cool the mixture in an ice bath and add the formylating agent dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and hydrolyze with dilute acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over an anhydrous drying agent, and evaporate the solvent.
-
Purify the resulting mixture of isomers by column chromatography.
Route 3: Nitration of Methyl 3-formylbenzoate
This route involves the nitration of a pre-existing formyl-substituted ester. The directing effects of the formyl and ester groups are crucial for achieving the desired 4-nitro isomer.
Materials:
-
Methyl 3-formylbenzoate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Neutralizing agent (e.g., sodium bicarbonate)
-
Filtration apparatus
Procedure:
-
In a flask immersed in an ice-salt bath, carefully add concentrated sulfuric acid.
-
Slowly add Methyl 3-formylbenzoate to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of Methyl 3-formylbenzoate, maintaining a low temperature throughout the addition.
-
After the addition is complete, stir the reaction mixture at low temperature for the specified duration.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on a careful consideration of various factors.
-
For large-scale synthesis where cost is a primary driver, Route 3 (Nitration of Methyl 3-formylbenzoate) is likely the most economical due to the low cost of the starting materials and reagents. However, the handling of large quantities of strong acids requires stringent safety protocols.
-
For laboratory-scale synthesis where yield and purity are prioritized, and the cost of reagents is less of a concern, Route 1 (Oxidation of Methyl 3-methyl-4-nitrobenzoate) may be preferable, provided a selective and efficient oxidizing agent is chosen.
-
Route 2 (Formylation of Methyl 4-nitrobenzoate) is generally the least favorable due to issues with regioselectivity, which can lead to difficult purification and lower overall yields of the desired product.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the available resources, the scale of the synthesis, and the desired purity of the final product. The experimental protocols provided herein serve as a foundation for further optimization and adaptation to specific laboratory conditions and project requirements.
Structural confirmation of Methyl 3-formyl-4-nitrobenzoate using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. For a molecule such as Methyl 3-formyl-4-nitrobenzoate, a variety of analytical techniques can be employed, each offering distinct advantages and limitations. This guide provides a comparative overview of X-ray crystallography versus common spectroscopic methods for the structural confirmation of this compound, supported by experimental data from closely related analogues and detailed procedural outlines.
At a Glance: Comparing Analytical Techniques
While a crystal structure for this compound is not publicly available, X-ray crystallography remains the gold standard for unambiguous, three-dimensional structural determination of crystalline solids. Spectroscopic techniques, however, provide invaluable and often more readily accessible data for structural confirmation in both solid and solution states.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically >0.1 mm). | Low to Medium | Unambiguous and complete structural determination. | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, and stereochemical relationships. | Soluble sample (typically 1-10 mg) in a deuterated solvent. | High | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for large molecules; requires solubility. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues. | Small amount of sample (micrograms to nanograms), can be solid, liquid, or gas. | High | High sensitivity, provides molecular formula. | Does not provide stereochemical information; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid, liquid, or gas sample (minimal preparation for ATR). | High | Fast, simple, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular skeleton. |
The Unambiguous Answer: X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement. Although no crystal structure for this compound is available, the structure of a related compound, Methyl 4-nitrobenzoate, illustrates the detailed information that can be obtained.[1][2]
Representative Data for Methyl 4-nitrobenzoate: [1]
| Parameter | Value |
| Chemical Formula | C₈H₇NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.109 Å, b = 17.092 Å, c = 7.193 Å, β = 116.292° |
| Bond Length (C=O) | ~1.2 Å |
| Bond Length (N-O) | ~1.22 Å |
| Dihedral Angle (NO₂ vs. Ring) | 0.6° |
This level of detail on bond lengths, angles, and planarity is unique to X-ray crystallography and is crucial for understanding molecular conformation and intermolecular interactions.
A Comparative Look: Spectroscopic Methods
Spectroscopic techniques offer complementary information that, when combined, can lead to a confident structural assignment. Below is a comparison of expected data for this compound, supported by experimental data from its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the connectivity of a molecule.
¹H NMR Data (400 MHz, CDCl₃):
| Compound | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |
| This compound (Predicted) | ~10.5 (s, 1H, CHO), ~8.5 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) |
| Methyl 4-formyl-3-nitrobenzoate (Isomer) | 10.11 (s, 1H, CHO), 8.37 (d, J=8.2 Hz, 2H, Ar-H), 8.03 (d, J=8.7 Hz, 2H, Ar-H), 3.97 (s, 3H, OCH₃)[3] |
| Methyl 3-nitrobenzoate (Analogue) | 8.84 (t, J=1.8 Hz, 1H), 8.41 (dd, J=8.2, 1.4 Hz, 1H), 8.37 (dd, J=7.9, 1.4 Hz, 1H), 7.66 (t, J=8.0 Hz, 1H), 3.99 (s, 3H)[4] |
¹³C NMR Data (100 MHz, CDCl₃):
| Compound | δ (ppm), Assignment |
| This compound (Predicted) | ~189 (CHO), ~164 (C=O), ~150 (C-NO₂), ~135-125 (Ar-C), ~53 (OCH₃) |
| Methyl 4-nitrobenzoate (Analogue) | 165.0 (C=O), 150.5 (C-NO₂), 135.4 (Ar-C), 130.7 (Ar-CH), 123.5 (Ar-CH), 52.7 (OCH₃)[4] |
| Methyl 3-nitrobenzoate (Analogue) | 164.6 (C=O), 148.2 (C-NO₂), 135.1 (Ar-C), 131.8 (Ar-CH), 129.5 (Ar-CH), 127.2 (Ar-CH), 124.4 (Ar-CH), 52.6 (OCH₃)[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula.
| Technique | Expected Data for this compound |
| High-Resolution MS (ESI) | [M+H]⁺: Calculated for C₉H₈NO₅: 210.0397, [M+Na]⁺: Calculated for C₉H₇NNaO₅: 232.0216 |
The fragmentation pattern in Electron Ionization (EI) MS would provide further structural clues, with expected losses of the methoxy group (-31 Da) and the formyl group (-29 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
IR Data (ATR):
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Data for Methyl 4-formyl-3-nitrobenzoate (Isomer) [5] |
| C-H (aromatic) | ~3100-3000 | Present |
| C=O (aldehyde) | ~1710-1690 | Present |
| C=O (ester) | ~1730-1715 | Present |
| NO₂ (asymmetric stretch) | ~1550-1510 | Present |
| NO₂ (symmetric stretch) | ~1360-1320 | Present |
| C-O (ester) | ~1300-1100 | Present |
Experimental Workflows and Logical Relationships
Visualizing the process of structural elucidation helps in understanding the interplay between different analytical techniques.
Caption: A generalized workflow for the structural elucidation of an organic compound.
Caption: Key steps in determining a molecular structure via X-ray crystallography.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening.
-
Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phases of the reflections are determined (the "phase problem"), which allows for the calculation of an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, accurate 3D structure.[7]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated in a high vacuum to vaporize it.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·) and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak gives the molecular weight, and the fragmentation pattern provides structural information.[8]
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal surface to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample at the points of reflection, and the sample absorbs energy at specific frequencies. The attenuated IR beam is then directed to the detector.
-
Spectrum Generation: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as percent transmittance or absorbance versus wavenumber.
-
Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) after analysis.[9][10]
References
- 1. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-formyl-3-nitrobenzoate | C9H7NO5 | CID 3457222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. eas.org [eas.org]
- 8. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
Safety Operating Guide
Safe Disposal of Methyl 3-formyl-4-nitrobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-formyl-4-nitrobenzoate, a compound that requires careful management due to its hazardous properties.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation[1][2]. Adherence to the following disposal protocol is crucial for mitigating risks and complying with regulatory standards.
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Tightly fitting safety goggles or a face shield |
| Respiratory | Type N95 (US) or equivalent dust respirator |
| Body Protection | Protective clothing, such as a lab coat or apron |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Container Management : Keep the chemical in a suitable, closed, and properly labeled container for disposal[1]. Ensure the container is not compromised and is compatible with the chemical.
-
Waste Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Engage a Licensed Disposal Company : Arrange for the collection of the waste by a licensed and reputable chemical destruction company. This ensures that the compound is handled and disposed of in accordance with all applicable local, state, and federal regulations.
-
Approved Disposal Methods : The accepted methods for the final disposal of this chemical are:
-
Avoid Improper Disposal : Under no circumstances should this compound be discharged into sewer systems, drains, or the environment[1][3]. It must not be allowed to contaminate water, foodstuffs, or animal feed[1].
Spill and Contaminated Material Management
In the event of a spill, prompt and safe cleanup is essential.
-
Isolate the Area : Evacuate personnel from the immediate vicinity of the spill.
-
Ensure Ventilation : If the spill occurs in an enclosed space, ensure adequate ventilation.
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Dispose of Cleanup Materials : All contaminated materials, including absorbent pads, gloves, and clothing, should be disposed of as hazardous waste following the same procedures as the chemical itself.
Empty Container Disposal
Empty containers that once held this compound must also be handled with care.
-
Render Unusable : Puncture the container to prevent reuse[1].
-
Disposal : Dispose of the punctured container in a sanitary landfill or through controlled incineration, as permitted by local regulations[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 3-formyl-4-nitrobenzoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for Methyl 3-formyl-4-nitrobenzoate, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield.[1][2] | EN166 (EU) or OSHA 29 CFR 1910.133[3] |
| Hand Protection | Chemically resistant, impervious gloves.[2] | EU Directive 89/686/EEC and standard EN 374[2] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA approved N95 respirator is recommended. If exposure limits are exceeded, a full-face respirator should be used.[1][3] | NIOSH (US) or CEN (EU) approved |
| Skin and Body Protection | Protective clothing, including a lab coat and, if necessary, protective boots.[1][2] | Fire/flame resistant and impervious clothing may be required.[2] |
It is imperative to inspect all PPE prior to use and to follow proper removal techniques to avoid skin contact with the chemical.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood with a local exhaust system.[1][4]
-
Verify the availability and functionality of safety equipment, including a safety shower and an eye wash station.[1]
-
Don the appropriate PPE as detailed in the table above.
2. Handling:
-
Avoid the formation of dust and aerosols during handling.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Thoroughly wash hands and face after handling the substance.[1]
-
Decontaminate the work area.
-
Launder contaminated clothing separately before reuse.[4]
-
Store this compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Treat this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, paper towels) as hazardous waste.[5]
2. Containerization:
-
Collect solid waste in a clearly labeled, robust, and chemically resistant container with a secure lid.[5]
-
Collect solutions in a designated liquid hazardous waste container, ensuring compatibility with other contents.[5]
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name, associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.[5]
3. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area with secondary containment.[5]
4. Final Disposal:
-
Arrange for a licensed and approved hazardous waste disposal company to collect and dispose of the waste.[5] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[5]
-
Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
